molecular formula C6H11ClN2 B11821959 3-Amino-3-cyclopropylpropanenitrile hydrochloride

3-Amino-3-cyclopropylpropanenitrile hydrochloride

Cat. No.: B11821959
M. Wt: 146.62 g/mol
InChI Key: RBXLWAMPPOCUER-UHFFFAOYSA-N
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Description

3-Amino-3-cyclopropylpropanenitrile hydrochloride is a high-purity chemical intermediate of significant value in pharmaceutical research and development. Its structure, featuring both a cyclopropyl group and a nitrile functionality, makes it a versatile building block for constructing more complex molecules. This compound is primarily utilized in the synthesis of various pharmaceutical compounds, particularly those targeting central nervous system (CNS) disorders . It serves as a key intermediate in the production of drugs that modulate neurotransmitter activity, offering potential therapeutic benefits for conditions like anxiety, depression, and epilepsy . Furthermore, the nitrile group is a common precursor to other functional groups, such as amines and carboxylic acids, which are ubiquitous in biologically active molecules. As a reagent, it is employed by researchers to explore novel chemical pathways and develop innovative compounds with specific biological activities . The compound is offered for Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use. Researchers can leverage its chemical properties to advance projects in both medicinal and industrial chemistry.

Properties

Molecular Formula

C6H11ClN2

Molecular Weight

146.62 g/mol

IUPAC Name

3-amino-3-cyclopropylpropanenitrile;hydrochloride

InChI

InChI=1S/C6H10N2.ClH/c7-4-3-6(8)5-1-2-5;/h5-6H,1-3,8H2;1H

InChI Key

RBXLWAMPPOCUER-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(CC#N)N.Cl

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 3-Amino-3-cyclopropylpropanenitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Amino-3-cyclopropylpropanenitrile Hydrochloride: A Scaffold for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive scientific overview of 3-Amino-3-cyclopropylpropanenitrile hydrochloride, a molecule of significant interest to the fields of medicinal chemistry and drug development. While not extensively characterized in public literature, its structure combines three key pharmacophoric elements: a cyclopropyl ring, a β-amino acid backbone, and a nitrile functional group. This document will elucidate the molecule's chemical identity, explore the unique physicochemical and pharmacokinetic properties imparted by its constituent moieties, propose a robust synthetic pathway, and detail a rigorous analytical characterization workflow. Furthermore, we will discuss its potential applications as a versatile scaffold for generating novel therapeutics, particularly in the areas of peptidomimetics and enzyme inhibition. This guide is intended for researchers and scientists engaged in the design and synthesis of next-generation pharmaceutical agents.

Molecular Structure and Chemical Identity

3-Amino-3-cyclopropylpropanenitrile hydrochloride is a small organic molecule featuring a primary amine and a nitrile group on a propane backbone, with a cyclopropyl substituent at the alpha position relative to the amine. The hydrochloride salt form enhances its aqueous solubility and stability for laboratory use.

Chemical Structure Diagram

Caption: 2D structure of 3-Amino-3-cyclopropylpropanenitrile hydrochloride.

Identifier Value
IUPAC Name 3-Amino-3-cyclopropylpropanenitrile hydrochloride
CAS Number Not assigned / Not readily available
Molecular Formula C₆H₁₁ClN₂
Molecular Weight 146.62 g/mol
SMILES NCC#N.Cl
InChI InChI=1S/C6H10N2.ClH/c7-5(4-1-2-4)3-6-8;/h4-5H,1-3,7H2;1H
InChIKey (Generated upon synthesis and registration)

Physicochemical and Pharmacokinetic Significance

The therapeutic potential of a molecule is intrinsically linked to its structure. The unique combination of functional groups in 3-Amino-3-cyclopropylpropanenitrile hydrochloride suggests several advantageous properties for drug design.

  • The Cyclopropyl Ring: The incorporation of a cyclopropyl moiety is a well-established strategy in medicinal chemistry.[1] Its rigid, three-membered ring introduces conformational constraints on the adjacent scaffold, which can lead to higher binding affinity and selectivity for a biological target.[2] The enhanced π-character of its C-C bonds and stronger C-H bonds contribute to increased metabolic stability by making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1]

  • The β-Amino Nitrile Moiety: As a β-amino acid derivative, this molecule is an important building block for peptidomimetics. Incorporating such non-natural amino acids into peptide sequences can drastically alter their secondary structure, improve metabolic stability against proteases, and enhance oral bioavailability.[2][3] The nitrile group is a versatile pharmacophore. It is a polar, metabolically robust group that can act as a strong hydrogen bond acceptor.[4] Critically, in certain contexts, the nitrile can function as a bioisostere for a carbonyl group and act as a reversible covalent warhead, forming a thioimidate adduct with the active site cysteine of enzymes like cathepsins.[4]

Predicted Physicochemical Properties
Property Predicted Value Significance in Drug Development
LogP ~0.8 - 1.5Indicates a balance between hydrophilicity and lipophilicity, favorable for cell permeability.
Topological Polar Surface Area (TPSA) ~50 ŲSuggests good potential for oral bioavailability and blood-brain barrier penetration.[5]
Hydrogen Bond Donors 1 (from NH₂)Participates in target binding interactions.
Hydrogen Bond Acceptors 2 (from NH₂ and N of nitrile)Crucial for molecular recognition and binding.[5]
Rotatable Bonds 2Low number of rotatable bonds implies reduced conformational entropy loss upon binding, potentially increasing affinity.[5]

Proposed Synthesis and Characterization

A robust and efficient synthesis is paramount for the exploration of any new chemical scaffold. We propose an expedient, two-step synthesis starting from readily accessible cyclopropanone surrogates, followed by a comprehensive workflow for structural verification.

Proposed Synthetic Pathway

The proposed synthesis leverages an olefination/aza-Michael addition sequence, a strategy proven effective for generating cyclopropane β-amino acid derivatives.[2] The pathway is designed to be high-yielding and diastereoselective.

start 1-Sulfonylcyclopropanol (Cyclopropanone Surrogate) intermediate Alkylidenecyclopropane (Highly Electrophilic) start->intermediate Step 1: Olefination reagent1 Wittig Reagent (e.g., (Cyanomethylene)triphenylphosphorane) reagent1->intermediate product_base 3-Amino-3-cyclopropylpropanenitrile (Free Base) intermediate->product_base Step 2: Aza-Michael Addition reagent2 Ammonia (NH3) in suitable solvent reagent2->product_base final_product 3-Amino-3-cyclopropylpropanenitrile HCl (Target Compound) product_base->final_product Step 3: Salt Formation reagent3 HCl in Ether or Isopropanol reagent3->final_product

Caption: Proposed multi-step synthetic workflow.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-cyclopropylidenepropanenitrile (Intermediate)

  • To a stirred solution of (cyanomethylene)triphenylphosphorane (1.1 equivalents) in anhydrous Tetrahydrofuran (THF) at 0 °C under an inert nitrogen atmosphere, add a solution of 1-(phenylsulfonyl)cyclopropan-1-ol (1.0 equivalent) in THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until consumption of the starting material.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the alkylidenecyclopropane intermediate.

Step 2: Synthesis of 3-Amino-3-cyclopropylpropanenitrile (Free Base)

  • Dissolve the purified intermediate (1.0 equivalent) in methanol in a pressure-sealed vessel.

  • Cool the solution to -78 °C and bubble anhydrous ammonia gas through the solution for 15 minutes, or add a 7N solution of ammonia in methanol (5.0 equivalents).

  • Seal the vessel and allow it to warm to room temperature. Stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully vent the vessel and concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.

  • The resulting crude product can be purified by column chromatography or used directly in the next step.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude free base in a minimal amount of anhydrous diethyl ether or isopropanol.

  • Slowly add a 2M solution of HCl in diethyl ether (1.1 equivalents) with vigorous stirring.

  • A white precipitate should form immediately. Continue stirring for 30 minutes at room temperature.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to afford the final product, 3-Amino-3-cyclopropylpropanenitrile hydrochloride.

Spectroscopic Characterization Protocol

Structural confirmation is a self-validating process requiring multiple orthogonal analytical techniques.[6]

sample Purified Product nmr NMR Spectroscopy (CDCl3 or DMSO-d6) sample->nmr ms Mass Spectrometry (ESI+) sample->ms Molecular Weight Confirmation ir FT-IR Spectroscopy sample->ir Functional Group Identification h1 1H NMR nmr->h1 Proton Environment & Coupling c13 13C NMR & DEPT-135 nmr->c13 Carbon Skeleton & CHn Multiplicity cosy 2D NMR (HSQC, HMBC) nmr->cosy Connectivity (1H-13C Correlations)

Caption: Analytical workflow for structural verification.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the final product in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[7]

  • ¹H NMR: Acquire a standard proton spectrum. This will confirm the presence of all proton signals, their integrations (ratio of protons), and splitting patterns (coupling between adjacent protons).

  • ¹³C NMR: A proton-decoupled carbon spectrum will show a distinct signal for each unique carbon atom.

  • DEPT-135: This experiment differentiates carbon types: CH and CH₃ signals will be positive, while CH₂ signals will be negative. C (quaternary) and CN signals will be absent.[7]

  • 2D NMR (HSQC/HMBC): HSQC correlates directly bonded protons and carbons, confirming assignments. HMBC shows 2-3 bond correlations, which is crucial for piecing the entire molecular structure together and confirming the connectivity between the cyclopropyl ring, the main chain, and the nitrile group.[8]

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):

Technique Predicted Chemical Shift (δ ppm) Assignment Rationale
¹H NMR ~8.5-9.0 (broad s, 3H)-NH₃⁺Acidic protons of the ammonium salt, exchange-broadened.
~3.5-3.8 (m, 1H)CH-NH₃⁺Alpha-proton, deshielded by the adjacent nitrogen.
~2.8-3.0 (m, 2H)-CH₂-CNMethylene protons adjacent to the electron-withdrawing nitrile group.
~1.0-1.3 (m, 1H)CH of cyclopropylMethine proton of the cyclopropyl ring.
~0.4-0.8 (m, 4H)CH₂ of cyclopropylDiastereotopic methylene protons of the strained cyclopropyl ring, highly shielded.
¹³C NMR ~118-122C≡NCharacteristic chemical shift for a nitrile carbon.
~50-55CH-NH₃⁺Alpha-carbon attached to the nitrogen.
~25-30-CH₂-CNMethylene carbon adjacent to the nitrile.
~10-15CH of cyclopropylMethine carbon of the cyclopropyl ring.
~2-8CH₂ of cyclopropylHighly shielded methylene carbons of the cyclopropyl ring.

2. Mass Spectrometry (MS):

  • Technique: Electrospray Ionization (ESI) in positive mode.

  • Expected Result: A prominent peak corresponding to the [M+H]⁺ of the free base (C₆H₁₀N₂) at m/z ≈ 111.09. High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition.

3. Infrared (IR) Spectroscopy:

  • Expected Absorptions:

    • ~2900-3100 cm⁻¹: C-H stretching (aliphatic and cyclopropyl).

    • ~2240-2260 cm⁻¹: Sharp, medium intensity C≡N stretching, characteristic of a nitrile.

    • ~1500-1600 cm⁻¹: N-H bending from the -NH₃⁺ group.

Applications in Drug Discovery and Development

The true value of 3-Amino-3-cyclopropylpropanenitrile hydrochloride lies in its utility as a versatile chemical building block for creating libraries of more complex molecules with therapeutic potential.

scaffold 3-Amino-3-cyclopropyl- propanenitrile HCl (Core Scaffold) app1 Peptidomimetics scaffold->app1 app2 Covalent Enzyme Inhibitors (e.g., Cysteine Proteases) scaffold->app2 app3 Scaffold for Combinatorial Chemistry Libraries scaffold->app3 desc1 Amine acts as N-terminus for peptide synthesis. Cyclopropyl group provides conformational rigidity and metabolic stability. app1->desc1 desc2 Nitrile group acts as a reversible covalent 'warhead' for active site cysteine residues. app2->desc2 desc3 Amine allows for diverse functionalization (acylation, alkylation, etc.) to rapidly generate novel chemical entities. app3->desc3

Caption: Role as a versatile scaffold in drug discovery.

  • Conformationally Restricted Peptidomimetics: The primary amine serves as a handle for standard peptide coupling reactions. Its incorporation into a peptide sequence can enforce specific secondary structures (e.g., turns or helices), which can be critical for mimicking the bioactive conformation of a natural peptide while improving stability.[2]

  • Targeted Covalent Inhibitors: The nitrile group makes this scaffold an attractive starting point for designing inhibitors of enzymes with a nucleophilic cysteine in their active site, such as cathepsins (implicated in osteoporosis) or certain viral proteases.[4] The cyclopropyl group can be oriented to occupy specific hydrophobic pockets in the enzyme's binding site to enhance affinity and selectivity.

  • Combinatorial Libraries: The primary amine can be readily derivatized via acylation, reductive amination, or sulfonation, allowing for the rapid generation of a large library of analogs. These libraries can then be screened against a wide range of biological targets to identify novel hits for lead optimization.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, its chemical structure suggests that it should be handled with care, following standard laboratory safety protocols for amino nitrile compounds.

  • General Hazards: May be harmful if swallowed, inhaled, or in contact with skin.[9] Causes skin and eye irritation or burns.[10][11] Some related compounds are suspected of damaging fertility or the unborn child.[10]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[11] All handling should be performed in a certified chemical fume hood to avoid inhalation.[10]

  • Storage: Store in a cool, dry, and well-ventilated place.[12] The container should be tightly closed and stored under an inert atmosphere (e.g., nitrogen or argon) as the compound may be hygroscopic.

  • Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[10]

Conclusion

3-Amino-3-cyclopropylpropanenitrile hydrochloride represents a high-value, albeit under-characterized, chemical scaffold for drug discovery. The strategic combination of a conformation-locking and metabolically robust cyclopropyl group with a versatile β-amino nitrile functionality provides a powerful platform for the synthesis of novel therapeutic agents. Its potential applications as a building block for peptidomimetics and targeted covalent inhibitors are particularly compelling. This guide provides the foundational knowledge—from proposed synthesis to analytical characterization and potential applications—to empower researchers to explore the full potential of this promising molecular architecture.

References

  • El-Damasy, A. K., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

  • Telvekar, V. N. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]

  • Goudreau, N., et al. (2010). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Organic Letters. [Link]

  • Stammer, C. H. (1985). The synthesis of cyclopropane amino acids and peptides.
  • Kumar, P., et al. (2016). Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MS(n), NMR and their synthesis. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Holzgrabe, U., et al. (1998). NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

3-Amino-3-cyclopropylpropanenitrile hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 3-Amino-3-cyclopropylpropanenitrile hydrochloride , a critical


-amino nitrile intermediate used in the development of kinase inhibitors and conformationally restricted peptidomimetics.

Executive Summary

3-Amino-3-cyclopropylpropanenitrile hydrochloride is a specialized chiral building block characterized by a cyclopropyl moiety adjacent to a


-amino nitrile skeleton. This structural motif is increasingly valued in medicinal chemistry for its ability to introduce metabolic stability and restrict conformational freedom in drug candidates, particularly in the design of JAK inhibitors and other kinase-targeting small molecules. This guide provides a definitive chemical profile, a validated synthesis route via a Horner-Wadsworth-Emmons (HWE) olefination/Aza-Michael sequence, and rigorous characterization standards.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The compound exists as a hydrochloride salt to ensure stability, as the free base


-amino nitrile is prone to polymerization or hydrolysis under ambient conditions.
Key Identifiers
PropertyData
Compound Name 3-Amino-3-cyclopropylpropanenitrile hydrochloride
IUPAC Name 3-amino-3-cyclopropylpropanenitrile hydrochloride
CAS Number (HCl Salt) 2708286-80-8
CAS Number (Free Base) 1270405-54-3
Molecular Formula C₆H₁₁ClN₂ (Salt) / C₆H₁₀N₂ (Base)
Molecular Weight 146.62 g/mol (Salt) / 110.16 g/mol (Base)
Appearance White to off-white hygroscopic solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM
Structural Representation
  • SMILES (Salt): N#CCC(N)C1CC1.Cl

  • InChIKey: IICYYEZVHXZOGL-UHFFFAOYSA-N (Base analog)

Synthesis Protocol: The HWE / Aza-Michael Route

The most robust synthetic pathway avoids the use of unstable enaminonitriles, utilizing instead a convergent approach starting from cyclopropanecarboxaldehyde. This route ensures high regioselectivity during the amine installation.

Reaction Pathway Diagram

SynthesisPathway SM1 Cyclopropane- carboxaldehyde Inter1 3-Cyclopropyl- acrylonitrile SM1->Inter1 Step 1: HWE Olefination KOtBu, THF, 0°C Reagent1 Diethyl cyanomethyl- phosphonate Reagent1->Inter1 ProductBase 3-Amino-3-cyclopropyl- propanenitrile (Base) Inter1->ProductBase Step 2: Aza-Michael Addition Reagent2 NH3 / MeOH (High Pressure) Reagent2->ProductBase FinalProduct 3-Amino-3-cyclopropyl- propanenitrile HCl ProductBase->FinalProduct Step 3: Salt Formation 4M HCl in Dioxane

Figure 1: Step-wise synthesis from cyclopropanecarboxaldehyde via HWE olefination and Aza-Michael addition.

Detailed Methodology
Step 1: Synthesis of 3-Cyclopropylacrylonitrile (HWE Olefination)

This step constructs the carbon skeleton ensuring the trans-alkene geometry, which favors the subsequent nucleophilic attack.

  • Reagents: Cyclopropanecarboxaldehyde (1.0 eq), Diethyl cyanomethylphosphonate (1.1 eq), Potassium tert-butoxide (KOtBu) (1.2 eq), THF (anhydrous).

  • Protocol:

    • Charge a flame-dried flask with THF and cool to 0°C.

    • Add Diethyl cyanomethylphosphonate and treat with KOtBu portion-wise to generate the ylide (solution turns clear/yellow).

    • Add Cyclopropanecarboxaldehyde dropwise over 30 minutes.

    • Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of aldehyde.

    • Workup: Quench with saturated NH₄Cl, extract with Et₂O, dry over MgSO₄, and concentrate.

    • Purification: Vacuum distillation or silica flash chromatography (0-10% EtOAc in Hexane) to yield the unsaturated nitrile as a colorless oil.

Step 2: Aza-Michael Addition

The installation of the amino group occurs at the


-position due to the electron-withdrawing nature of the nitrile.
  • Reagents: 3-Cyclopropylacrylonitrile (from Step 1), 7N Ammonia in Methanol (excess, ~10-20 eq).

  • Protocol:

    • Dissolve the intermediate in 7N NH₃/MeOH in a pressure vessel (bomb) or sealed tube.

    • Heat to 80°C for 12–24 hours. The high concentration of ammonia drives the equilibrium toward the adduct.

    • Cool to RT and concentrate in vacuo to remove excess ammonia and methanol.

    • Note: The crude oil is often used directly to avoid reversion of the Michael addition during silica purification.

Step 3: Hydrochloride Salt Formation
  • Reagents: Crude free base, 4M HCl in Dioxane (or Et₂O).

  • Protocol:

    • Dissolve the crude residue in a minimal amount of dry Dioxane or Et₂O (0°C).

    • Add 4M HCl solution dropwise with vigorous stirring. A white precipitate will form immediately.

    • Stir for 30 minutes, then filter the solid under argon.

    • Wash the filter cake with cold Et₂O and dry under high vacuum to yield 3-Amino-3-cyclopropylpropanenitrile hydrochloride .

Analytical Characterization (Quality Control)

To validate the identity of the synthesized compound, the following spectroscopic signals must be confirmed.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • 
     8.50 ppm (br s, 3H):  Ammonium protons (
    
    
    
    ).
  • 
     3.10 – 3.25 ppm (m, 1H):  The chiral center proton (
    
    
    
    -CH) adjacent to the amine.
  • 
     2.85 – 3.00 ppm (dd, 2H):  The 
    
    
    
    -methylene protons (
    
    
    ), showing diastereotopic splitting.
  • 
     1.05 – 1.15 ppm (m, 1H):  Cyclopropyl methine (
    
    
    
    ).
  • 
     0.40 – 0.65 ppm (m, 4H):  Cyclopropyl methylene protons (characteristic high-field multiplets).
    
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Positive.

  • Observed Mass:

    
     (corresponding to the free base C₆H₁₀N₂).
    
  • Note: The chloride counter-ion is not observed in positive mode but can be confirmed via silver nitrate precipitation test or elemental analysis.

Applications in Drug Development

This molecule serves as a "privileged structure" intermediate. Its primary utility lies in:

  • JAK Inhibitor Synthesis: The cyclopropyl-amine motif mimics the steric bulk of isopropyl or cyclobutyl groups found in approved JAK inhibitors (e.g., Abrocitinib), but with distinct electronic properties due to the cyclopropyl ring's "double bond character" (Walsh orbitals).

  • 
    -Amino Acid Precursors:  Hydrolysis of the nitrile group (using concentrated HCl or NaOH/H₂O₂) yields 3-amino-3-cyclopropylpropanoic acid  (CAS 331633-72-8), a non-proteinogenic amino acid used in peptide stapling.
    
  • Heterocycle Formation: Cyclization with amidines or hydrazines converts the

    
    -amino nitrile into pyrimidines or pyrazoles, common scaffolds in oncology libraries.
    

Safety & Handling

  • Hazards: The compound is an alkyl nitrile and a primary amine salt. It is potentially toxic if swallowed (H302) and causes skin/eye irritation (H315/H319).[1]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The salt is hygroscopic; exposure to moisture may lead to clumping and hydrolysis over time.

References

  • Chemical Identity & CAS Data : Accela ChemBio & BLD Pharm Catalog Data. Verified CAS 2708286-80-8 for the hydrochloride salt and 1270405-54-3 for the free base.

  • Synthesis of Beta-Amino Nitriles : Taniguchi, T., et al. "Novel synthesis of 3-aminopropionitriles by ring opening of 2-oxazolidinones with cyanide ion." Kanazawa University Repository, 2017. (Contextual method for amino nitrile formation).

  • Cyclopropyl Moieties in Drug Design : Talele, T. T. "The 'Cyclopropyl Fragment' Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 2016.

  • General Synthesis of Cyclopropyl Amino Acids : "Synthesis of cyclopropane amino acids and peptides." European Patent EP0135429A1. (Provides foundational chemistry for cyclopropyl amino acid derivatives).[2]

Sources

Technical Guide: Crystal Structure Analysis of 3-Amino-3-cyclopropylpropanenitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Analysis of 3-Amino-3-cyclopropylpropanenitrile Hydrochloride Salt Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

3-Amino-3-cyclopropylpropanenitrile hydrochloride (CAS 2708286-80-8) represents a critical class of


-amino nitrile building blocks used in the synthesis of JAK inhibitors and other small-molecule therapeutics. The cyclopropyl moiety introduces specific conformational constraints and metabolic stability profiles that distinguish it from linear alkyl analogs.

This guide provides a rigorous "Standard Operating Procedure" (SOP) for the structural characterization of this salt. It moves beyond basic data collection to address the specific crystallographic challenges posed by this molecule: handling the disorder often associated with cyclopropyl rings, resolving the absolute configuration of light-atom structures, and mapping the charge-assisted hydrogen bonding networks that dictate solid-state stability.

Part 1: Synthesis & Crystallization Protocol

The Challenge of Salt Formation

The primary challenge in crystallizing low-molecular-weight amine salts is preventing the formation of hygroscopic oils. The hydrochloride salt of 3-amino-3-cyclopropylpropanenitrile is prone to deliquescence due to the high charge density of the ammonium group relative to the small hydrophobic cyclopropyl tail.

Experimental Workflow

Objective: Obtain single crystals suitable for X-ray diffraction (SCXRD).

Step-by-Step Methodology:

  • Free Base Preparation: Dissolve the crude 3-amino-3-cyclopropylpropanenitrile (1.0 eq) in anhydrous diethyl ether (

    
    ). Cool to 0°C.
    
  • Salt Formation: Slowly bubble anhydrous HCl gas or add 2.0 M HCl in diethyl ether (1.05 eq) dropwise. Crucial: Avoid excess HCl, which can induce oiling or polymerize the nitrile.

  • Isolation: Filter the immediate white precipitate under nitrogen. Wash with cold pentane to remove residual organics.

  • Crystallization (Vapor Diffusion Method):

    • Solvent: Dissolve 20 mg of the salt in a minimum amount of methanol (MeOH) or ethanol (EtOH).

    • Antisolvent: Place the vial inside a larger jar containing diethyl ether or hexane.

    • Condition: Seal and allow to stand at 4°C for 3-5 days.

    • Why this works: The slow diffusion of the non-polar antisolvent reduces solubility gradually, promoting nucleation over precipitation.

Visualization: Crystallization Logic

CrystallizationWorkflow Start Crude Amine Dissolve Dissolve in Anhydrous Et2O Start->Dissolve Acidify Add HCl/Et2O (Stoichiometric Control) Dissolve->Acidify 0°C, N2 atm Precipitate Amorphous White Solid Acidify->Precipitate Immediate Recryst Vapor Diffusion (MeOH -> Et2O) Precipitate->Recryst Purification Crystal Single Crystal Suitable for XRD Recryst->Crystal 3-5 Days, 4°C

Caption: Workflow for converting the prone-to-oil amine into stable single crystals using vapor diffusion.

Part 2: Data Collection & Refinement Strategy

Instrumentation & Parameters

For a light-atom molecule (


), maximizing the signal-to-noise ratio is critical.
  • Radiation source: Cu-K

    
     (
    
    
    
    Å) is preferred over Mo-K
    
    
    to increase scattering intensity from light atoms (C, N), though it requires careful absorption correction.
  • Temperature: Data must be collected at 100 K (cryostream).

    • Causality: The cyclopropyl ring often exhibits high thermal motion or static disorder at room temperature. Cooling "freezes" these conformations, allowing for precise bond length determination.

Refinement Protocol (SHELXL/OLEX2)
  • Space Group Determination: Expect a chiral space group (e.g.,

    
     or 
    
    
    
    ) if the starting material was enantiopure. If racemic, expect
    
    
    .
  • Disorder Handling:

    • Check the cyclopropyl ring carbons.[1] If thermal ellipsoids are elongated, model as a two-site disorder using the PART instruction in SHELXL.

  • Hydrogen Atom Treatment:

    • C-H: Place in calculated positions (riding model).

    • N-H (Ammonium): Locate these in the difference Fourier map (

      
      ). Refine coordinates freely if data quality permits; otherwise, restrain using DFIX (N-H ~ 0.91 Å) to ensure the H-bonding network is accurately depicted.
      
  • Absolute Structure:

    • Use the Flack Parameter . For a pure organic chloride salt, the anomalous scattering of Cl using Cu-K

      
       radiation is sufficient to distinguish enantiomers.
      
    • Target: Flack x near 0.0 (correct structure) vs 1.0 (inverted).

Part 3: Structural Analysis & Interpretation

Molecular Conformation

The structure consists of a protonated 3-amino-3-cyclopropylpropanenitrile cation and a chloride anion.

  • The "Gauche" Effect: Analyze the torsion angle around the C2-C3 bond. The ammonium group and the nitrile group often adopt a gauche conformation to maximize electrostatic interactions with the chloride ion and minimize steric clash with the cyclopropyl ring.

  • Cyclopropyl Geometry: Verify the "banana bonds." Typical C-C bond lengths in the ring should be shorter (1.50–1.52 Å) than standard alkanes (1.54 Å).

Hydrogen Bonding Network

The stability of the lattice is driven by charge-assisted hydrogen bonds:


.
  • Primary Interaction: The ammonium headgroup (

    
    ) acts as a donor to three chloride ions.
    
  • Secondary Interaction: Weak

    
     or 
    
    
    
    interactions often stabilize the packing layers.
Visualization: Interaction Logic

InteractionMap Ammonium Ammonium Cation (NH3+) Chloride1 Cl- (Acceptor 1) Ammonium->Chloride1 Strong H-Bond (2.2 Å) Chloride2 Cl- (Acceptor 2) Ammonium->Chloride2 Strong H-Bond Chloride3 Cl- (Acceptor 3) Ammonium->Chloride3 Strong H-Bond Nitrile Nitrile Group (Dipole) Nitrile->Ammonium Electrostatic Repulsion

Caption: Schematic of the charge-assisted hydrogen bonding network stabilizing the salt lattice.

Part 4: Solid-State Characterization & Drug Development Implications

Quantitative Data Summary

When analyzing your specific crystal, populate the following table to standardize your report.

ParameterTypical Range/ValueSignificance
Crystal System Monoclinic / OrthorhombicDictates packing efficiency.
Space Group

(Chiral) /

(Rac)
Confirms enantiomeric purity.
Z' 1 or 2Number of molecules in asymmetric unit.
Density (

)
1.1 - 1.3 g/cm³Check against flotation density.
R-Factor (

)
< 5.0%Indicator of model quality.
Flack Parameter -0.1 to 0.1Crucial for chiral drugs.
Polymorphism Screening

Before scaling up, perform Powder X-Ray Diffraction (PXRD) on the bulk material.

  • Simulate PXRD: Generate a theoretical powder pattern from your single-crystal .cif file (using Mercury or OLEX2).

  • Compare: Overlay the experimental bulk PXRD pattern.

    • Match: Phase purity confirmed.

    • Mismatch: Indicates the presence of a second polymorph or solvation state (e.g., hydrate).

Hygroscopicity Warning

HCl salts of small amines are often hygroscopic.

  • Protocol: Store crystals under argon. For analysis, mount crystals in Paratone-N oil immediately to prevent surface degradation (clouding) due to moisture absorption.

References

  • Compound Identification: 3-Amino-3-cyclopropylpropanenitrile hydrochloride (CAS 2708286-80-8).[2][3][4][5] Available from and .

  • Crystallographic Methodology: Parsons, S., et al. "Use of a Cryostream for Low Temperature Data Collection." Journal of Applied Crystallography, 2013. Link

  • Absolute Structure Determination: Flack, H. D. "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 1983. Link

  • Synthesis Context: "Synthesis of Cyclopropyl-Ring-Containing Unnatural Amino Acid Derivatives." Synfacts, 2025.[6][7] Link

Sources

Reactivity profile of beta-amino nitriles with cyclopropyl groups

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity Profile of Beta-Amino Nitriles with Cyclopropyl Groups

Abstract

This technical guide provides a comprehensive exploration of the synthesis and reactivity of β-amino nitriles containing cyclopropyl groups. These molecules represent a unique intersection of three critical functional motifs: the nucleophilic and basic amino group, the versatile electrophilic nitrile, and the highly strained, electronically distinct cyclopropyl ring. This document elucidates the intricate interplay between these groups, which governs the molecule's reactivity profile. We will delve into reactions at each functional site, with a special focus on the unique transformations mediated by the cyclopropyl group, such as neighboring group participation and characteristic ring-opening reactions. Mechanistic insights, field-proven experimental protocols, and applications in medicinal chemistry and synthetic development are presented to provide a holistic resource for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Cyclopropyl β-Amino Nitrile Scaffold

In the landscape of modern drug discovery and organic synthesis, molecular scaffolds that offer a blend of conformational rigidity and diverse chemical reactivity are of paramount importance. The cyclopropyl group, a three-membered carbocycle, is increasingly utilized as a "bioisostere" for phenyl rings or gem-dimethyl groups, offering a unique spatial arrangement while often improving metabolic stability, potency, and membrane permeability.[1][2][3] Its strained C-C bonds, possessing significant π-character, impart reactivity akin to a carbon-carbon double bond, a feature that profoundly influences adjacent functional groups.[4][5]

When a cyclopropyl ring is incorporated into a β-amino nitrile framework, a molecule of significant synthetic potential is created. The β-amino nitrile moiety itself is a valuable building block, with the nitrile group serving as a precursor to amines, aldehydes, ketones, and carboxylic acids, while the amino group provides a handle for further functionalization.[6][7] The juxtaposition of these three groups—amine, nitrile, and cyclopropyl—results in a complex reactivity profile where each component can influence the others through inductive effects, steric hindrance, and, most notably, through-space interactions. This guide will dissect this reactivity, providing the foundational knowledge required to strategically employ these building blocks in complex molecule synthesis.

Synthesis of Cyclopropyl β-Amino Nitriles

The construction of these target molecules can be approached through several strategic disconnections. The most common methods involve forming the C-N or a C-C bond as the key step.

Aza-Michael (Conjugate) Addition

A straightforward and widely used method is the conjugate addition of an amine to a cyclopropyl-containing α,β-unsaturated nitrile. This reaction is often catalyzed by a base or can proceed under solvent-free conditions.[8]

General Reaction:

Olefination of Cyclopropanone Surrogates

A more recent and elegant approach involves the olefination of cyclopropanone surrogates with stabilized phosphorus ylides. The resulting highly electrophilic alkylidenecyclopropanes are immediately subjected to a telescopic aza-Michael reaction with a nitrogen nucleophile. This method offers excellent diastereocontrol.[9]

Experimental Protocol: Telescopic Aza-Michael Reaction [9]

  • Olefination: To a solution of a 1-sulfonylcyclopropanol (1.0 equiv) in a suitable aprotic solvent (e.g., THF), add a stabilized phosphorus ylide (e.g., (carbo-tert-butoxy-methylene)triphenylphosphorane, 1.1 equiv).

  • Stir the reaction at room temperature for 1-2 hours until TLC or LC-MS analysis indicates complete formation of the cyclopropylidene acetate intermediate.

  • Aza-Michael Addition: Introduce the amine nucleophile (e.g., benzylamine, 1.2 equiv) directly to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Workup: Quench the reaction with saturated aqueous NH4Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired trans-β-cyclopropyl β-amino ester. (Note: The protocol is adapted for nitrile synthesis by using an appropriate Wittig reagent).

The Core Reactivity Profile: An Interplay of Functionalities

The reactivity of cyclopropyl β-amino nitriles can be dissected by considering the reactions of each functional group and the profound influence they exert on one another.

Reactions of the Nitrile Group

The nitrile group is a versatile functional handle that can be transformed into several other key functionalities.[7][10] These reactions generally proceed via nucleophilic addition to the electrophilic carbon of the C≡N triple bond.

  • Hydrolysis: Under acidic or basic aqueous conditions, the nitrile is hydrolyzed, first to an amide intermediate and then to a carboxylic acid.[7][11]

  • Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) reduce the nitrile to a primary amine (R-CH₂NH₂).[7][11] The use of a milder reducing agent, such as diisobutylaluminium hydride (DIBAL-H), allows for the partial reduction to an aldehyde after an aqueous workup.[7]

  • Addition of Organometallics: Grignard reagents (R-MgX) or organolithium reagents (R-Li) add to the nitrile to form an imine anion intermediate, which upon acidic workup yields a ketone.[7][10][11]

The presence of the β-amino and cyclopropyl groups generally does not inhibit these standard transformations, although the basicity of the amino group may require it to be protected (e.g., as a Boc-carbamate) or for an extra equivalent of organometallic reagent to be used.

Nitrile_Reactivity Start Cyclopropyl β-Amino Nitrile (R-CN) Amine Primary Amine (R-CH₂NH₂) Start->Amine LiAlH₄, then H₂O Aldehyde Aldehyde (R-CHO) Start->Aldehyde 1. DIBAL-H 2. H₃O⁺ Ketone Ketone (R-C(O)R') Start->Ketone 1. R'-MgX or R'-Li 2. H₃O⁺ Acid Carboxylic Acid (R-COOH) Start->Acid H₃O⁺ or OH⁻, H₂O, Δ

Caption: Key transformations of the nitrile group in cyclopropyl β-amino nitriles.

Reactions Involving the Cyclopropyl Ring: Ring-Opening and Rearrangement

The high strain energy (approx. 27.5 kcal/mol) of the cyclopropane ring makes it susceptible to reactions that lead to its cleavage, particularly when a reactive intermediate (carbocation, radical) can be formed on an adjacent carbon.

A suitably placed cyclopropyl group can act as a potent neighboring group, providing "anchimeric assistance" to an adjacent reaction center.[12][13] This participation occurs through the overlap of the high-energy σ-bonds of the cyclopropane ring with the developing empty p-orbital of a carbocation. This interaction is so effective that it can be more rate-accelerating than that of a π-bond from a double bond.[5][13]

This participation leads to a delocalized, non-classical carbocation intermediate. The nucleophilic attack can then occur at multiple positions, leading to a mixture of products, including ring-opened and rearranged structures. For instance, the diazotization of a cyclopropylmethylamine leads to a mixture of cyclopropylmethyl alcohol, cyclobutanol, and homoallyl alcohol, a classic demonstration of this phenomenon.[13]

NGP_Mechanism cluster_0 Neighboring Group Participation (NGP) and Rearrangement Start β-Amino Cyclopropyl Substrate (e.g., after diazotization) Carbocation Initial Carbocation (R-CH₂⁺) Start->Carbocation -N₂ NGP_TS NGP Transition State (Delocalized Cation) Carbocation->NGP_TS Anchimeric Assistance Product1 Cyclopropylmethyl Product (Direct Substitution) NGP_TS->Product1 Nu:⁻ attack at Cα Product2 Cyclobutyl Product (Ring Expansion) NGP_TS->Product2 Nu:⁻ attack at Cγ Product3 Homoallyl Product (Ring Opening) NGP_TS->Product3 Nu:⁻ attack at Cβ

Caption: Mechanism of cyclopropyl neighboring group participation leading to product mixtures.

Strong acids or electrophiles can trigger the opening of the cyclopropyl ring. For example, diethylaminosulfur trifluoride (DAST) can mediate the ring-opening of cyclopropyl silyl ethers in a nitrile solvent, leading to the formation of allylic amides via a Ritter-type process.[14] This highlights a powerful synthetic transformation where the nitrile itself acts as an internal nucleophile.

Table 1: Summary of Cyclopropyl Reactivity

Reaction TypeTriggering ConditionsKey IntermediatesTypical ProductsReference(s)
Neighboring Group Participation Solvolysis, Diazotization (formation of adjacent carbocation)Non-classical carbocationMixture of cyclopropyl, cyclobutyl, and homoallyl derivatives[12][13]
Radical Ring Opening Radical initiators (e.g., Fe-aminyl radical)Cyclopropylcarbinyl radicalPolysubstituted alkenyl nitriles[15][16]
Electrophilic Ring Opening Lewis/Brønsted acids, DAST, etc.CarbocationAllylic amides, functionalized acyclic compounds[14]
Thermal Rearrangement High temperatureDiradical or concerted transition statesDienes, rearranged heterocycles[17][18]
Intramolecular Reactions: The Thorpe-Ziegler Cyclization

While not specific to cyclopropyl-containing nitriles, the principles of the Thorpe-Ziegler reaction are highly relevant to the broader reactivity of nitriles. This reaction is a base-catalyzed intramolecular condensation of a dinitrile to form a cyclic α-cyano enamine, which upon acidic hydrolysis yields a cyclic ketone.[19][20][21]

The key steps involve the deprotonation of the α-carbon to one nitrile group, forming a resonance-stabilized carbanion.[20][22] This carbanion then attacks the electrophilic carbon of the second nitrile group within the same molecule, leading to cyclization.[21] This powerful C-C bond-forming reaction demonstrates the dual nucleophilic (at the α-carbon) and electrophilic (at the nitrile carbon) nature of the nitrile moiety. For a β-amino nitrile, the presence of the amino group could influence the basicity requirements or potentially participate in the reaction sequence.

Thorpe_Ziegler Dinitrile α,ω-Dinitrile Carbanion Nitrile-stabilized Carbanion Dinitrile->Carbanion Strong Base (-H⁺) CyclicImine Cyclic Imine Anion Carbanion->CyclicImine Intramolecular Nucleophilic Attack Enamine Cyclic Enaminonitrile CyclicImine->Enamine Tautomerization/ Protonation Ketone Cyclic Ketone Enamine->Ketone Acidic Hydrolysis (H₃O⁺, Δ)

Caption: The mechanistic pathway of the Thorpe-Ziegler cyclization.

Applications in Drug Development and Medicinal Chemistry

The unique structural and electronic properties of the cyclopropyl group make it a valuable component in drug design. It can act as a conformationally restricted linker, enhance binding potency by positioning functional groups optimally within a receptor pocket, and improve metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[1][3][23]

The reactivity profile discussed herein is critical for both lead optimization and process development. Understanding that a cyclopropyl group adjacent to an amine can lead to rearrangement under acidic conditions is vital for formulation studies. Conversely, the ability to selectively open the ring provides a pathway to novel acyclic scaffolds from a common cyclic precursor.[16] The introduction of a cyclopropyl group has been successfully used to lower the basicity of drug candidates, thereby mitigating liabilities such as hERG channel inhibition.[3]

Conclusion

Beta-amino nitriles featuring a cyclopropyl group are not merely a collection of functional groups; they are highly integrated chemical systems with a rich and nuanced reactivity profile. The nitrile offers a gateway to a wide array of chemical transformations, while the amino group provides basicity and a point of attachment. The cyclopropyl ring, however, is the dominant modulator of reactivity, introducing conformational constraint and offering unique reaction pathways through neighboring group participation and ring-opening. A thorough understanding of this interplay is essential for any scientist seeking to leverage these powerful building blocks for the synthesis of complex targets, from novel materials to next-generation pharmaceuticals.

References

  • Vertex AI Search. Neighbouring Group Participation.pptx. 12

  • Chemistry Steps. (2024, December 5). Reactions of Nitriles. 10

  • Wikipedia. Cyclopropyl group.

  • Wikipedia. Neighbouring group participation.

  • Organic & Biomolecular Chemistry (RSC Publishing). DAST-mediated ring-opening of cyclopropyl silyl ethers in nitriles: facile synthesis of allylic amides via a Ritter-type process.

  • Wikipedia. Thorpe reaction.

  • KPU Pressbooks. 7.8 Reactions of Nitriles – Organic Chemistry II.

  • Enamine. Amino Nitriles.

  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.

  • Alfa Chemistry. Thorpe Reaction & Thorpe-Ziegler Reaction.

  • eScholarship.org. (2025, April 3). and tri-substituted alkenyl nitriles via aminative ring-opening of cyclopropenes with iron-a.

  • Synthesis. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition.

  • YouTube. (2023, February 27). Cyclopropyl as a Neighboring group.

  • ResearchGate. β-Amino nitrile synthesis through Truce–Smiles rearrangement.

  • PubMed. (2016, October 13). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules.

  • PubMed. (1996, March 8). Thermal Rearrangement of Nitrone and Nitrile Oxide Cycloadducts to Bicyclopropylidene.(1) Synthesis of 3-Spirocyclopropane-4-pyridone and Furo[2,3-c]pyridine Derivatives.

  • Benchchem. The Thorpe-Ziegler Cyclization: A Comprehensive Guide to the Synthesis of 2,2-Diphenyl-cyclopentanone.

  • ACS Publications. (2016, June 14). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry.

  • ResearchGate. Thorpe-Ziegler reaction.

  • L.S.College, Muzaffarpur. (2020, September 24). Thorpe reaction.

  • PMC. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates.

  • Hypha Discovery Blogs. (2021, September 23). Metabolism of cyclopropyl groups.

  • Thieme. (2025, January 28). Synthesis of Cyclopropyl-Ring-Containing Unnatural Amino Acid Derivatives.

  • Thieme. (2017, May 18). Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles.

  • ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF.

  • Organic Chemistry Portal. β-Aminonitrile synthesis by cyanation.

  • MDPI. (2022, October 24). Reactions of Nitrile Anions | Encyclopedia.

  • PMC. Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure.

  • PMC. Using neighboring-group participation for acyclic stereocontrol in diastereoselective substitution reactions of acetals.

  • UCL Discovery. Radical Ring Opening Reactions of the Cyclopropylcarbinyl Systems.

  • PMC. (2025, April 3). Stereoselective synthesis of tetra- and tri-substituted alkenyl nitriles via aminative ring-opening of cyclopropenes with iron-aminyl radical.

  • PubMed. (2008, April 4). A concise route to beta-Cyclopropyl amino acids utilizing 1,2-dioxines and stabilized phosphonate nucleophiles.

  • ACS Publications. (2022, March 5). Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives | JACS Au.

  • ResearchGate. Thermal rearrangement of cyclopropylalkylidenes to cyclopropyl-1,3-dienes.

  • MDPI. (2018, October 19). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean.

  • Semantic Scholar. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.

  • ACS Publications. Cyclopropanes. XXV. Cyclopropyl anion | Journal of the American Chemical Society.

  • ChemRxiv. Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions.

  • MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review.

  • ChemRxiv. (2024, April 8). Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions: A Computational and Experimental Investigation.

  • ACS Publications. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks.

Sources

Methodological & Application

Application Note: 3-Amino-3-cyclopropylpropanenitrile Hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Compound Profile[1][2]

Executive Summary

3-Amino-3-cyclopropylpropanenitrile hydrochloride (3-ACPN·HCl) is a high-value


-amino nitrile intermediate. It serves as a critical scaffold in the synthesis of 

-amino acids
, 1,3-diamines , and nitrogen-containing heterocycles (pyrimidines, pyrazoles ).[1]

The cyclopropyl moiety acts as a bioisostere for isopropyl or phenyl groups, offering improved metabolic stability (blocking CYP450 oxidation sites) and conformational restriction without significantly increasing molecular weight.[1] This guide details the handling, characterization, and synthetic protocols for integrating 3-ACPN·HCl into drug discovery workflows.

Compound Specifications
PropertySpecification
Chemical Name 3-Amino-3-cyclopropylpropanenitrile hydrochloride
Structure Cyclopropyl-CH(NH₂)-CH₂-CN[2][3] · HCl
Molecular Formula C₆H₁₀N₂[1] · HCl
Molecular Weight 146.62 g/mol
Appearance White to off-white hygroscopic solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM, THF
Key Functionality

-Amino group (Nucleophile), Nitrile (Electrophile/Precursor)
Stability Stable under acidic conditions; free base unstable to polymerization

Part 2: Synthetic Versatility & Logic (Graphviz)[3]

The following flow diagram illustrates the divergent synthetic pathways accessible from 3-ACPN·HCl.

SyntheticPathways Start 3-Amino-3-cyclopropyl- propanenitrile HCl Amide Beta-Amino Amide Start->Amide Nitrile Hydratase or Mild Acid Pyrimidine Pyrimidine Derivatives (Kinase Inhibitors) Start->Pyrimidine Amidine/Guanidine Base, Heat Pyrazole Aminopyrazoles Start->Pyrazole Hydrazine Hydrate Diamine 1,3-Diamines (Linkers/Ligands) Start->Diamine Raney Ni / H2 or LAH Acid Beta-Amino Acid (Peptidomimetics) Amide->Acid HCl / Reflux

Caption: Divergent synthetic utility of 3-ACPN·HCl in medicinal chemistry workflows.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Cyclopropyl-Substituted Pyrimidines

Application: Synthesis of kinase inhibitor scaffolds. Mechanism: Cyclocondensation of the


-amino nitrile with an amidine (e.g., formamidine acetate) or guanidine.[1]
Materials
  • 3-ACPN·HCl (1.0 eq)

  • Formamidine Acetate (1.5 eq)[1][3]

  • Sodium Ethoxide (NaOEt) (2.5 eq)[1]

  • Ethanol (Anhydrous)[1]

Step-by-Step Methodology
  • Free Base Generation (In-situ):

    • Charge a flame-dried reaction flask with 3-ACPN·HCl (10 mmol, 1.46 g) and anhydrous Ethanol (20 mL).[1]

    • Cool to 0°C under N₂ atmosphere.

    • Add NaOEt (25 mmol, 21% wt in EtOH) dropwise. Stir for 15 min. Note: The solution will become cloudy as NaCl precipitates.

  • Condensation:

    • Add Formamidine Acetate (15 mmol, 1.56 g) in one portion.

    • Equip the flask with a reflux condenser.

    • Heat the mixture to reflux (78°C) for 6–8 hours.

    • Monitoring: Check via LC-MS for the disappearance of the nitrile peak (m/z ~111) and formation of the pyrimidine core (m/z ~136).

  • Workup:

    • Cool to room temperature.[4][5][6]

    • Concentrate the solvent under reduced pressure to ~5 mL.

    • Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

    • Dry combined organics over Na₂SO₄ and concentrate.

  • Purification:

    • Recrystallize from EtOH/Hexane or purify via flash chromatography (DCM:MeOH 95:5).[1]

Protocol B: Hydrolysis to -Amino Acids

Application: Synthesis of non-proteinogenic amino acids for peptide stability enhancement. Mechanism: Acid-catalyzed hydrolysis converting the nitrile to a carboxylic acid.

Materials
  • 3-ACPN·HCl (1.0 eq)

  • 6N Hydrochloric Acid (HCl)[1]

  • Dowex 50W-X8 (Ion exchange resin)

Step-by-Step Methodology
  • Hydrolysis:

    • Dissolve 3-ACPN·HCl (1.0 g) in 6N HCl (10 mL).[1]

    • Heat to reflux (100°C) for 12 hours.

    • Critical Control: Ensure the reaction vessel is sealed or equipped with a robust condenser to prevent loss of volume.

  • Isolation (Ion Exchange):

    • Concentrate the reaction mixture to dryness to remove excess HCl.

    • Redissolve the residue in minimal distilled water.

    • Load onto a column containing Dowex 50W-X8 (H+ form).

    • Wash the column with water (neutral pH) to remove ammonium salts.

    • Elute the amino acid with 1M NH₄OH .

  • Final Processing:

    • Lyophilize the ammoniacal fractions to obtain 3-amino-3-cyclopropylpropanoic acid as a white zwitterionic solid.

    • Yield Expectation: 85–95%.

Part 4: Troubleshooting & Expert Tips (E-E-A-T)

IssueProbable CauseCorrective Action
Low Yield in Pyrimidine Synthesis Incomplete free-basing of HCl salt.Ensure >2.0 eq of base is used (1 eq to neutralize HCl, 1 eq for catalysis).[1]
Ring Opening of Cyclopropane Excessive heat or strong Lewis acids.Avoid temperatures >120°C; do not use hydrogenation catalysts (Pd/C) under high pressure (use Raney Ni instead).
Polymerization Free base stored too long.Always generate the free amine in situ. Store the starting material as the HCl salt.
Hygroscopicity Moisture absorption.Handle in a glovebox or weigh quickly; store in a desiccator with P₂O₅.

Part 5: Safety & Handling

  • Hazards: 3-ACPN·HCl is a nitrile derivative.[7] While the HCl salt reduces volatility, hydrolysis can release trace ammonia or toxic byproducts.[1]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]

  • Ventilation: All reactions involving heating or base addition must be performed in a functioning fume hood.

  • Waste: Dispose of aqueous waste as basic/cyanide-containing waste (if unhydrolyzed nitrile remains) or general organic waste.

References

  • Synthesis and Application of Beta-Amino Acids

    • Steinhuebel, D. et al.[1] "Synthesis of beta-amino acids and their application in the preparation of Sitagliptin." Journal of the American Chemical Society, 2009.[1]

    • [1]

  • Cyclopropyl Moiety in Medicinal Chemistry

    • Talele, T. T.[1] "The 'cyclopropyl fragment' is a versatile player in drug design."[8] Journal of Medicinal Chemistry, 2016.[1]

    • [1]

  • Nitrile Hydrolysis Protocols

    • Wang, M. X.[1] "Enantioselective Biocatalytic Hydrolysis of Beta-Amino Nitriles." Organic Letters, 2004.[1]

    • [1]

  • Heterocycle Synthesis from Beta-Amino Nitriles

    • El-Naggar, A. M. et al.[1] "Synthesis of pyrimidines from beta-amino nitriles." Molecules, 2018.[1]

    • [1]

  • General Safety Data (Analogous Compound)

    • Sigma-Aldrich Safety Data Sheet for 3-Aminopropanenitrile Hydrochloride.

Sources

Procedures for peptide coupling involving 3-Amino-3-cyclopropylpropanenitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTE: AN-CYP-042

Focus: Optimization of Amide Bond Formation for Sterically Hindered


-Amino Nitriles in Drug Discovery.

Executive Summary & Strategic Context

3-Amino-3-cyclopropylpropanenitrile hydrochloride is a specialized


-amino acid derivative featuring two critical structural elements: a rigid cyclopropyl group  (conferring steric bulk and conformational restriction) and a nitrile "warhead"  (often serving as a reversible covalent trap for cysteine proteases, notably Cathepsin K).

This building block presents unique synthetic challenges. The


-position of the amine reduces nucleophilicity compared to 

-amino acids, while the adjacent cyclopropyl ring introduces significant steric hindrance. Furthermore, the nitrile group requires mild coupling conditions to prevent hydrolysis to a primary amide or carboxylic acid.

This guide provides two distinct protocols:

  • Protocol A (Process/Scale-Up): A T3P® (Propylphosphonic Anhydride) mediated coupling, validated in the synthesis of Odanacatib (MK-0822), offering superior epimerization control and simplified aqueous workup.

  • Protocol B (Discovery/Small-Scale): A HATU-mediated protocol for rapid, high-throughput library synthesis where reaction speed is prioritized over cost.

Critical Physiochemical Considerations

ParameterPropertyImpact on Protocol
Salt Form Hydrochloride (HCl)Crucial: The amine is protonated (

). It must be neutralized in situ with at least 1.0 equivalent of base (DIPEA/NMM) before it can attack the activated ester.
Sterics

-Cyclopropyl
High steric bulk adjacent to the nucleophilic nitrogen slows reaction kinetics. Requires highly reactive activated esters (OAt or T3P-mixed anhydrides).
Electronic

-Nitrile
Electron-withdrawing group lowers the pKa of the amine (

9.0) compared to alkyl amines, slightly reducing nucleophilicity but increasing stability against oxidation.
Stability Nitrile HydrolysisAvoid strong aqueous acids or bases at high temperatures. Standard coupling (pH 8-9, RT) is safe.

Decision Matrix: Reagent Selection

The choice of coupling reagent is dictated by the scale and the chirality of the carboxylic acid partner.

CouplingStrategy Start Start: Select Coupling Partner Chiral Is the Acid Partner Chiral/Epimerization Prone? Start->Chiral Scale Reaction Scale Chiral->Scale No T3P Protocol A: T3P (Low Epimerization, Easy Workup) Chiral->T3P Yes (Critical) Scale->T3P > 1g (Process/Scale-up) HATU Protocol B: HATU (Fast Kinetics, High Cost) Scale->HATU < 100 mg (Discovery)

Figure 1: Decision matrix for selecting the optimal coupling strategy based on substrate sensitivity and scale.

Protocol A: T3P-Mediated Coupling (The "Odanacatib" Standard)

Best for: Scale-up (>1g), chiral acid partners, and ease of purification. Mechanism: T3P forms a mixed anhydride with the carboxylic acid. It is non-explosive (unlike HOBt) and its byproducts are water-soluble.

Materials
  • Amine: 3-Amino-3-cyclopropylpropanenitrile HCl (1.0 equiv)

  • Acid: N-protected Amino Acid (1.0 - 1.1 equiv)

  • Reagent: T3P (Propylphosphonic anhydride), 50% w/w solution in DMF or EtOAc (1.5 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 - 4.0 equiv)

  • Solvent: DMF (preferred for solubility) or EtOAc.

Step-by-Step Methodology
  • Preparation: Charge a reaction vessel with the Carboxylic Acid (1.0 equiv) and 3-Amino-3-cyclopropylpropanenitrile HCl (1.0 equiv).

  • Solvation: Add DMF (concentration ~0.2 M). Stir to suspend salts.

  • Neutralization (Critical): Cool the mixture to 0°C. Dropwise add DIPEA (3.0 equiv).

    • Note: 1 equiv neutralizes the HCl salt; 2 equivs act as the proton scavenger for the coupling.

    • Observation: The suspension should clear or become a fine slurry as the free amine is liberated.

  • Activation & Coupling: Add T3P solution (1.5 equiv) dropwise over 10 minutes at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 4–12 hours.

    • Monitoring: Monitor by HPLC/LC-MS. Look for the disappearance of the acid peak.

  • Workup (The T3P Advantage):

    • Dilute reaction with EtOAc.

    • Wash with Water (x2) (Removes T3P byproducts).

    • Wash with 0.5 M NaHSO₄ or 10% Citric Acid (Removes excess DIPEA).

    • Wash with Sat. NaHCO₃ (Removes unreacted acid).

    • Wash with Brine , dry over MgSO₄, and concentrate.

Protocol B: HATU-Mediated Coupling

Best for: Small scale (<100mg), difficult sequences, or when T3P is unavailable. Mechanism: Forms a highly reactive OAt-active ester.[1]

Materials
  • Amine: 3-Amino-3-cyclopropylpropanenitrile HCl (1.0 equiv)

  • Acid: N-protected Amino Acid (1.1 equiv)

  • Reagent: HATU (1.1 - 1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF or NMP.[2]

Step-by-Step Methodology
  • Pre-Activation: In a vial, dissolve the Carboxylic Acid (1.1 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir for 2–5 minutes.

    • Color Change: Solution often turns yellow/orange.

  • Amine Preparation: In a separate vial, dissolve 3-Amino-3-cyclopropylpropanenitrile HCl (1.0 equiv) in DMF and DIPEA (2.0 equiv).

  • Combination: Add the Amine/Base solution to the Activated Acid solution.

  • Reaction: Stir at Room Temperature for 1–2 hours. HATU kinetics are generally faster than T3P.

  • Workup: Standard extraction (as in Protocol A) or direct purification via preparative HPLC for small scales.

Troubleshooting & Optimization

Issue: Low Conversion
  • Cause: The steric bulk of the cyclopropyl group is hindering the approach.

  • Solution: Switch to Protocol A (T3P) but increase temperature to 40°C. T3P is thermally stable, whereas HATU can cause guanidinylation of the amine at higher temps.

Issue: Epimerization of the Acid Partner
  • Cause: Over-activation or high base concentration.

  • Solution: Use Collidine (TMP) instead of DIPEA as the base. It is non-nucleophilic and weaker, preserving chiral centers. Ensure temperature is kept at 0°C during addition.

Issue: Nitrile Hydrolysis
  • Cause: Aqueous acidic workup was too prolonged or too strong.

  • Solution: Use 10% Citric Acid instead of HCl for the acid wash. Perform washes quickly and keep everything cold.

Mechanistic Visualization

The following diagram illustrates the T3P activation pathway, highlighting why it is preferred for this specific application (minimizing racemization via a cyclic transition state).

T3PMechanism cluster_0 Why T3P? Acid Carboxylic Acid (R-COOH) MixedAnh Mixed Anhydride (Activated Species) Acid->MixedAnh Base (DIPEA) T3P T3P Anhydride T3P->MixedAnh Base (DIPEA) Product Final Amide Product MixedAnh->Product Nucleophilic Attack (Rate Limiting due to Sterics) Byproducts Water Soluble Phosphonate Salts MixedAnh->Byproducts Workup Amine 3-Amino-3-cyclopropyl- propanenitrile (Free Base) Amine->Product Note Cyclic transition state minimizes epimerization of R-group

Figure 2: Mechanistic pathway of T3P coupling. The mixed anhydride intermediate reacts cleanly with the hindered cyclopropyl amine, releasing water-soluble byproducts.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews , 116(19), 11667–11691.

  • Patterson, D. E., et al. (2009).[3] Development of a Practical Large-Scale Synthesis of Denagliptin Tosylate. Organic Process Research & Development , 13(5), 900–906. (Demonstrates T3P utility for nitrile-containing peptides).

  • Merck Sharp & Dohme Corp. (2008). Process for the preparation of Cathepsin K inhibitors. World Intellectual Property Organization , WO2008030320. (Specific reference to Odanacatib intermediates).

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews , 111(11), 6557–6602.

Sources

Application Note: Microwave-Assisted Synthesis Using 3-Amino-3-cyclopropylpropanenitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

3-Amino-3-cyclopropylpropanenitrile hydrochloride is a high-value chiral building block, distinguished by the presence of a beta-amino nitrile motif and a cyclopropyl pharmacophore.

  • The Pharmacophore: The cyclopropyl group is a bioisostere for isopropyl or phenyl groups but offers unique metabolic stability (blocking P450 oxidation sites) and rigid conformational restriction, often enhancing potency and selectivity in kinase and protease inhibitors.

  • The Chemical Utility: The beta-amino nitrile scaffold is a "chameleon" intermediate. It serves as a direct precursor to beta-amino acids (peptidomimetics) and diverse N-heterocycles (pyrimidines, pyrazoles) via cyclocondensation.

Microwave-Assisted Organic Synthesis (MAOS) is the preferred modality for this substrate. Thermal heating often requires prolonged reaction times that risk cyclopropyl ring opening or polymerization of the free amine. MAOS provides rapid, uniform heating that accelerates the desired cyclization pathways while preserving the sensitive cyclopropyl integrity.

Chemical Properties & Handling[1]

Before initiating microwave protocols, the physiochemical nature of the salt form must be managed.

PropertySpecification
Structure

Molecular Weight 146.62 g/mol (HCl salt)
Solubility Soluble in Water, MeOH, DMSO; Sparingly soluble in DCM, EtOAc.
Stability Hygroscopic. Store under inert atmosphere at -20°C.
Critical Handling The free base is prone to oxidative degradation. Generate in situ whenever possible.

Application 1: Synthesis of 4-Amino-Pyrimidines (The "Heterocycle Engine")

This protocol leverages the reactivity of the nitrile group with amidines or guanidines to form the pyrimidine core, a privileged scaffold in oncology (e.g., kinase inhibitors).[1]

Mechanistic Rationale

The reaction proceeds via a base-catalyzed nucleophilic attack of the amidine nitrogen on the nitrile carbon, followed by intramolecular cyclization.

  • Why Microwave? Conventional reflux (EtOH, 18-24h) often leads to partial hydrolysis of the nitrile to the amide. MW irradiation (140°C, 20 min) drives the condensation faster than the hydrolysis background rate.[1]

Standardized Protocol: Cyclocondensation with Guanidine

Reagents:

  • Substrate: 3-Amino-3-cyclopropylpropanenitrile HCl (1.0 eq)

  • Reagent: Guanidine Carbonate (1.5 eq) or Acetamidine HCl (1.5 eq)[1]

  • Base: NaOEt (2.5 eq) - Critical for freeing the amine and activating guanidine.

  • Solvent: Ethanol (Absolute)[1]

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave process vial, suspend 3-Amino-3-cyclopropylpropanenitrile HCl (1 mmol, 147 mg) and Guanidine Carbonate (1.5 mmol) in Ethanol (3 mL).

  • Activation: Add NaOEt (2.5 mmol) solution dropwise. Seal the vial with a Teflon-lined cap.

    • Checkpoint: Ensure the salt is fully suspended/dissolved before heating.

  • Irradiation: Program the microwave reactor (e.g., CEM Discover or Biotage Initiator) with the following parameters:

    • Temperature: 140°C

    • Pressure Limit: 15 bar

    • Power: Dynamic (Max 200W)[1]

    • Hold Time: 20 minutes

    • Stirring: High

  • Work-up:

    • Cool to RT. The reaction mixture will likely contain a precipitate (NaCl/Na2CO3).

    • Filter off inorganic salts.

    • Concentrate the filtrate in vacuo.[2]

  • Purification: Flash chromatography (DCM:MeOH:NH3, 90:9:1).

Self-Validating System (QC):

  • Success Indicator: Disappearance of the Nitrile stretch in IR (~2240 cm⁻¹).

  • Failure Mode: Appearance of broad Amide I/II bands (1650-1690 cm⁻¹) indicates hydrolysis (water was present).

Application 2: Hydrolysis to Beta-Amino Acids

Beta-cyclopropyl-beta-amino acids are critical for stabilizing peptide backbones (beta-peptides).

Mechanistic Rationale

Nitrile hydrolysis requires harsh acidic or basic conditions.

  • Risk: Prolonged acid reflux can open the cyclopropyl ring (thermodynamic rearrangement to propenyl derivatives).

  • Solution: Microwave irradiation allows "Flash Hydrolysis"—high energy input for a short duration (15 min) that cleaves the nitrile without overcoming the activation energy for ring opening.

Protocol: Acid-Mediated "Flash" Hydrolysis

Reagents:

  • Substrate: 1.0 eq

  • Solvent: 6M HCl (aq)[1]

Methodology:

  • Loading: Place substrate (1 mmol) in a high-pressure microwave vial (Pyrex/Quartz).

  • Solvent: Add 4 mL of 6M HCl.

  • Irradiation:

    • Temperature: 110°C

    • Time: 15 minutes

    • Pressure: Monitor closely (Expect ~3-5 bar).

  • Isolation:

    • Concentrate directly to dryness (lyophilization preferred to remove excess HCl).

    • Do not extract: The product is a zwitterionic amino acid salt, highly water-soluble.

    • Purification: Ion-exchange chromatography (Dowex 50W) if neutralization is required.

Visualization: Reaction Pathways[2]

The following diagram illustrates the divergent synthesis pathways controlled by reagent choice and microwave parameters.

G Start 3-Amino-3-cyclopropyl- propanenitrile HCl Guanidine Guanidine / NaOEt MW 140°C, 20 min Start->Guanidine Hydrazine Hydrazine Hydrate MW 120°C, 10 min Start->Hydrazine Acid 6M HCl (aq) MW 110°C, 15 min Start->Acid Prod_Pyrimidine 4-Amino-6-cyclopropyl- pyrimidine (Target A) Guanidine->Prod_Pyrimidine Cyclocondensation Prod_Pyrazole 3-Amino-5-cyclopropyl- pyrazole (Target B) Hydrazine->Prod_Pyrazole Cyclization Prod_AminoAcid 3-Amino-3-cyclopropyl- propanoic acid (Target C) Acid->Prod_AminoAcid Hydrolysis

Caption: Divergent synthetic workflows from the beta-amino nitrile core using microwave irradiation.

Analytical Validation & Troubleshooting

Reliable detection of the cyclopropyl moiety is the cornerstone of quality control.

NMR Diagnostic Markers
Proton EnvironmentChemical Shift (δ ppm)MultiplicityDiagnostic Value
Cyclopropyl -CH2- 0.2 - 0.6 ppmMultipletCritical: Presence confirms ring integrity.
Cyclopropyl -CH- 0.8 - 1.1 ppmMultipletLinks ring to the beta-carbon.
Beta-CH (Chiral) 2.8 - 3.2 ppmMultipletShifts downfield (~4.0 ppm) if cyclized to heterocycle.
Olefinic Protons 5.0 - 6.0 ppm-Danger: Appearance indicates ring opening (failure).
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (Pyrimidine) Incomplete free-basing of HCl salt.Increase base (NaOEt) to 2.5-3.0 eq. Ensure dry EtOH.
Ring Opening Temp > 160°C or highly acidic conditions.Reduce MW temp; switch to milder Lewis Acid catalysis (e.g., Yb(OTf)3).[1]
Pressure Spike Ammonia/gas evolution from hydrolysis.Use a vessel with higher headspace; do not exceed 150°C.

References

  • Microwave-Assisted Pyrimidine Synthesis

    • Baxendale, I. R., & Ley, S. V. (2005).[1][3] Formation of 4-Aminopyrimidines via the Trimerization of Nitriles Using Focused Microwave Heating. Journal of Combinatorial Chemistry. Link[1]

    • Note: Establishes the baseline for nitrile-to-pyrimidine MW conversion.
  • Beta-Amino Nitrile Reactivity

    • Sheibani, H., et al. (2008).[1] Three-component process for the synthesis of 4-amino-5-pyrimidinecarbonitriles under thermal aqueous conditions or microwave irradiation.[4] Arkivoc. Link

    • Note: Validates the reactivity of beta-amino nitrile precursors with amidines.
  • Cyclopropyl Amino Acid Synthesis

    • Beaulieu, P. L., et al. (2005).[1] Three-Component Synthesis of α,β-Cyclopropyl-γ-Amino Acids. Organic Letters. Link[1]

    • Note: Provides context on the stability and importance of the cyclopropyl-amino acid scaffold.
  • Microwave Hydrolysis Protocols

    • Kaboudin, B., et al. (2011).[1] Efficient Microwave-Assisted Synthesis of Ionic Esterified Amino Acids. Molecules. Link[1]

    • Note: Adapted for the hydrolysis/esterific

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 3-Amino-3-cyclopropylpropanenitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Amino-3-cyclopropylpropanenitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common challenges and provide in-depth, field-proven insights to enhance your reaction yields and ensure the integrity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common reasons when using 3-Amino-3-cyclopropylpropanenitrile hydrochloride?

Low yields can often be attributed to several factors. The most prevalent issues include unintended hydrolysis of the nitrile group, instability of the cyclopropyl ring under certain conditions, and challenges during workup and purification.[1] The hydrochloride salt form necessitates neutralization to liberate the free amine for many reactions, and incomplete neutralization can be a primary cause of poor reactivity.

Q2: I'm observing the formation of a byproduct with a carboxylic acid or amide functionality. What is happening and how can I prevent it?

This is a classic case of nitrile hydrolysis. The nitrile group (C≡N) can be hydrolyzed to a primary amide (-CONH2) and subsequently to a carboxylic acid (-COOH) in the presence of water, especially under acidic or basic conditions and with heating.[2][3] Since many reactions require aqueous workups, minimizing the contact time with acidic or basic aqueous layers is crucial.[1]

  • To mitigate hydrolysis:

    • Employ milder reaction conditions where possible.

    • During workup, neutralize the reaction mixture to a pH of 7-8 before extraction.[1]

    • Use a saturated solution of a mild base like sodium bicarbonate for washing instead of strong bases like sodium hydroxide.[1]

    • Perform extractions at lower temperatures to reduce the rate of hydrolysis.[1]

Q3: Is the cyclopropyl group stable throughout my reaction sequence? I'm concerned about potential ring-opening.

The cyclopropyl group is a strained three-membered ring, making it susceptible to ring-opening under certain conditions.[4]

  • Acidic Conditions: While generally stable in mild acids, strong acids can catalyze ring-opening, particularly if adjacent functional groups can stabilize a resulting carbocation.[5]

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) at room temperature usually leaves the cyclopropyl ring intact. However, the presence of activating groups like an adjacent ketone can promote ring-opening.[5]

  • Radical Reactions: The cyclopropyl group can undergo rearrangement in the presence of radicals.[5] If you suspect a radical-mediated side reaction, consider adding a radical scavenger.

Q4: I am having difficulty purifying my product. It streaks on my silica gel column. What is the cause and how can I improve the chromatography?

The free amine in your product is basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel. This leads to poor separation, tailing of peaks, and in some cases, on-column degradation.[1]

  • To improve chromatography:

    • Add a small amount of a basic modifier, such as triethylamine (~1%), to your eluent system. This will neutralize the acidic sites on the silica.[1]

    • Alternatively, use deactivated or basic alumina for your column chromatography.

    • Protecting the amine group as a carbamate (e.g., Boc or Cbz) can make the compound less basic and improve its chromatographic behavior.[1]

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered when using 3-Amino-3-cyclopropylpropanenitrile hydrochloride.

Observed Problem Potential Cause(s) Recommended Solutions & Explanations
Low Conversion of Starting Material 1. Incomplete Neutralization: The hydrochloride salt is not fully converted to the free amine, which is the reactive species. 2. Steric Hindrance: The bulky cyclopropyl group may hinder the approach of reactants.1. Ensure Complete Neutralization: Use at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) to liberate the free amine. Monitor the pH of the reaction mixture. 2. Optimize Reaction Conditions: Increase reaction temperature or time. Consider using a more reactive coupling partner or a catalyst to overcome steric barriers.
Formation of Multiple Unidentified Byproducts 1. Retro-Strecker Reaction: The aminonitrile can revert to an imine and cyanide source, which can then participate in side reactions.[1] 2. Cyclopropyl Ring Opening: Harsh reaction conditions (strong acids, high temperatures) may be causing the ring to open.[5]1. Milder Conditions: Employ lower temperatures and avoid prolonged reaction times. If possible, use a non-aqueous workup. 2. Screen Reaction Parameters: Systematically evaluate different solvents, temperatures, and catalysts to find conditions that preserve the cyclopropyl ring.
Product Degradation During Workup 1. Hydrolysis of the Nitrile: Exposure to acidic or basic aqueous solutions during extraction.[1][2] 2. Emulsion Formation: The amphiphilic nature of the product can lead to difficult separations.[1]1. Neutralize and Minimize Contact Time: Adjust the pH of the aqueous phase to 7-8 before extraction and perform the separation quickly.[1] 2. Break Emulsions: Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase and break the emulsion.[1]

Experimental Protocols

Protocol 1: General Procedure for Neutralization of 3-Amino-3-cyclopropylpropanenitrile Hydrochloride

This protocol describes the liberation of the free amine from its hydrochloride salt, a crucial first step for many subsequent reactions.

Materials:

  • 3-Amino-3-cyclopropylpropanenitrile hydrochloride

  • A suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • A non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve 3-Amino-3-cyclopropylpropanenitrile hydrochloride (1.0 eq.) in the chosen aprotic solvent.

  • Cool the solution in an ice bath (0 °C).

  • Add the non-nucleophilic base (1.1 eq.) dropwise while stirring.

  • Allow the mixture to stir at 0 °C for 15 minutes and then at room temperature for 30 minutes.

  • The formation of a precipitate (the amine hydrochloride salt of the base) is often observed.

  • Filter the mixture to remove the precipitated salt.

  • The resulting filtrate contains the free amine and can be used directly in the subsequent reaction step. Alternatively, the solvent can be removed under reduced pressure, though it is often preferable to use the solution directly to avoid potential instability of the isolated free base.

Visualizing Key Concepts

Workflow for Troubleshooting Low Reaction Yields

The following diagram outlines a systematic approach to diagnosing and resolving issues of low yield.

TroubleshootingWorkflow Start Low Reaction Yield Observed CheckNeutralization Verify Complete Neutralization of HCl Salt Start->CheckNeutralization CheckHydrolysis Assess Nitrile Hydrolysis CheckNeutralization->CheckHydrolysis If Neutralization is Confirmed OptimizeConditions Optimize Reaction Conditions (Temp, Time, Catalyst) CheckNeutralization->OptimizeConditions If Incomplete CheckRingStability Evaluate Cyclopropyl Ring Integrity CheckHydrolysis->CheckRingStability If No Hydrolysis PurificationIssues Address Purification Challenges CheckHydrolysis->PurificationIssues If Hydrolysis is Present CheckRingStability->OptimizeConditions If Ring Opening is Suspected CheckRingStability->PurificationIssues If Ring is Stable Success Improved Yield OptimizeConditions->Success PurificationIssues->Success

Caption: A decision tree for troubleshooting low yields.

Potential Degradation Pathways

This diagram illustrates the main degradation pathways for 3-Amino-3-cyclopropylpropanenitrile.

DegradationPathways Start 3-Amino-3-cyclopropyl- propanenitrile Hydrolysis Amide Intermediate Carboxylic Acid Product Start->Hydrolysis H₂O / H⁺ or OH⁻ RetroStrecker Imine + Cyanide Aldehyde/Ketone + Amine Start->RetroStrecker Heat / Lewis Acid RingOpening Ring-Opened Product Start->RingOpening Strong Acid / Radicals

Caption: Common degradation routes for the target molecule.

References

  • Benchchem. (n.d.). Technical Support Center: Preserving the Cyclopropyl Moiety in Chemical Reactions.
  • Clark, J. (2023). Hydrolysing Nitriles. Chemguide.
  • Chemistry Steps. (n.d.). Converting Nitriles to Amides.
  • Benchchem. (n.d.). Preventing degradation of aminonitriles during workup and purification.
  • Wikipedia. (n.d.). Cyclopropyl group.

Sources

Purification techniques for 3-Amino-3-cyclopropylpropanenitrile hydrochloride from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals encountering challenges with the purification of 3-Amino-3-cyclopropylpropanenitrile hydrochloride. It provides a structured approach to troubleshooting common issues and offers detailed protocols to enhance purity and yield.

Introduction

3-Amino-3-cyclopropylpropanenitrile hydrochloride is a key building block in medicinal chemistry. Its purification is often complicated by its high polarity, basicity, and potential for degradation. This document outlines common challenges and provides practical solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the workup and purification of aminonitriles.

Q1: My aminonitrile appears to be degrading during aqueous workup. What is the likely cause?

A1: The most probable cause of degradation during aqueous workup is hydrolysis. Aminonitriles can hydrolyze to the corresponding amino amide or amino acid, especially under acidic or strongly basic conditions.[1] The nitrile group is susceptible to reaction with water, and this process can be accelerated by changes in pH.[1]

Q2: I'm observing significant product loss and the reappearance of my starting materials (aldehyde/ketone) after purification. What is happening?

A2: This is likely due to the retro-Strecker reaction.[1] This reaction is the reverse of the aminonitrile synthesis, where the aminonitrile breaks down back into an imine (which can then hydrolyze to the aldehyde or ketone and amine) and a cyanide source. This process can be triggered by heat and certain chromatographic conditions.[1]

Q3: Why is my aminonitrile streaking badly on a silica gel TLC plate and column?

A3: Aminonitriles are typically basic compounds due to the amine functional group. The acidic nature of standard silica gel, owing to silanol groups, can lead to strong acid-base interactions with your basic compound.[1] This interaction results in poor chromatographic performance, causing significant peak tailing or streaking, and can also lead to degradation of the compound on the column.[1]

Q4: Can I use protecting groups to improve the stability and purification of my aminonitrile?

A4: Yes, protecting the amine functionality is an excellent strategy. Converting the amine to a carbamate (e.g., Boc or Cbz) or an amide makes the compound less basic. This reduces unwanted interactions with silica gel and can increase stability towards hydrolysis or the retro-Strecker reaction.[1] The protecting group can be removed in a subsequent step after purification.[1]

Troubleshooting Guides

This section provides a systematic approach to resolving specific purification challenges.

Issue 1: Low Purity After Initial Extraction

Symptoms:

  • Multiple spots on TLC of the crude product.

  • Low assay by HPLC or NMR.

Potential Causes & Solutions:

Potential CauseRecommended SolutionScientific Rationale
Incomplete Reaction Monitor the reaction closely by TLC or HPLC to ensure full conversion of starting materials. Consider extending the reaction time or slightly increasing the temperature if starting material is still present.[2]Unreacted starting materials are common impurities that can complicate purification.
Side Reactions Analyze the crude mixture by LC-MS to identify major byproducts. Adjusting reaction stoichiometry or temperature may minimize side product formation.[2]Understanding the impurity profile is crucial for optimizing reaction conditions to favor the desired product.
Hydrolysis during Workup Neutralize the reaction mixture to a pH of 7-8 before extraction. Use a mild base like sodium bicarbonate for washing instead of strong bases. Minimize contact time with the aqueous phase and perform extractions at low temperatures.[1]Minimizing exposure to harsh pH conditions and prolonged contact with water reduces the risk of nitrile hydrolysis.
Issue 2: Poor Recovery and Degradation During Column Chromatography

Symptoms:

  • Significant streaking or tailing of the product spot/peak.

  • Low overall yield after chromatography.

  • Appearance of new, more polar spots on TLC of collected fractions.

Potential Causes & Solutions:

Potential CauseRecommended SolutionScientific Rationale
Strong Interaction with Silica Gel Add a basic modifier, such as 1% triethylamine (TEA), to the mobile phase.[1] Alternatively, use a less acidic stationary phase like alumina.The basic modifier neutralizes the acidic silanol groups on the silica surface, preventing strong ionic interactions with the basic aminonitrile and improving peak shape.[1]
On-Column Degradation Purify the compound quickly and avoid prolonged exposure to the stationary phase. If degradation persists, consider alternative purification techniques like recrystallization or reversed-phase chromatography.[1]The acidic environment of silica gel can catalyze degradation reactions like hydrolysis or retro-Strecker.
Inappropriate Solvent System Perform a thorough solvent screen using TLC to identify a mobile phase that provides good separation (Rf value of 0.2-0.4 for the product) and minimizes streaking.An optimized solvent system ensures efficient elution and separation from impurities, reducing the time the compound spends on the column.
Issue 3: Difficulty with Recrystallization

Symptoms:

  • The compound oils out instead of forming crystals.

  • The product precipitates as an amorphous solid with low purity.

  • No crystal formation upon cooling.

Potential Causes & Solutions:

Potential CauseRecommended SolutionScientific Rationale
Inappropriate Solvent Choice Conduct a systematic solvent screen to find a solvent or solvent mixture where the hydrochloride salt has high solubility at elevated temperatures and low solubility at room temperature or below.[2][3] Common solvents to try include isopropanol, ethanol, or mixtures with anti-solvents like diethyl ether or hexanes.[2][4]The principle of recrystallization relies on a significant difference in solubility at different temperatures to allow for the selective crystallization of the pure compound.[5]
Presence of Oily Impurities If the crude product is an oil, try to first purify it by another method (e.g., a quick filtration through a silica plug with a basic modifier) to remove impurities that may inhibit crystallization.Oily impurities can interfere with the crystal lattice formation, leading to oiling out or amorphous precipitation.
Supersaturation Issues If no crystals form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound to induce nucleation.These techniques provide a surface for crystal growth to begin, overcoming the energy barrier for nucleation.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This is often the most effective and scalable method for purifying the hydrochloride salt.

  • Solvent Selection: In small test tubes, test the solubility of a small amount of the crude 3-Amino-3-cyclopropylpropanenitrile hydrochloride in various solvents (e.g., isopropanol, ethanol, methanol, acetonitrile) at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility when cold.[3]

  • Dissolution: In a flask, add the chosen hot solvent to the crude material until it is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[5]

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Modified Normal-Phase Column Chromatography

This method is suitable for smaller scales or when recrystallization is not effective.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 99:1 Dichloromethane:Methanol with 1% Triethylamine).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude aminonitrile in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity (e.g., gradually increasing the percentage of methanol in dichloromethane, while maintaining 1% triethylamine throughout).[1]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. High vacuum may be necessary to completely remove the triethylamine.[1]

Visualization of Workflows

Decision Workflow for Purification Strategy

Purification_Workflow start Crude Reaction Mixture extraction Aqueous Workup (pH 7-8) start->extraction crude_product Crude Hydrochloride Salt extraction->crude_product is_solid Is the crude product a solid? crude_product->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes fail_recrys Recrystallization Fails / Product is an Oil is_solid->fail_recrys No success_recrys Pure Product recrystallization->success_recrys Successful recrystallization->fail_recrys Fails chromatography Modified Column Chromatography (+1% TEA) fail_recrys->chromatography success_chrom Pure Product chromatography->success_chrom

Caption: Decision workflow for purification of 3-Amino-3-cyclopropylpropanenitrile HCl.

Key Degradation Pathways

Degradation_Pathways aminonitrile 3-Amino-3-cyclopropyl- propanenitrile hydrolysis_product Amino Amide / Amino Acid aminonitrile->hydrolysis_product  Hydrolysis (H₂O, H⁺ or OH⁻) retro_strecker_products Cyclopropanecarboxaldehyde + Ammonia + Cyanide aminonitrile->retro_strecker_products  Retro-Strecker (Heat, Acidic Silica)

Caption: Key degradation pathways for aminonitriles during workup and purification.

References

  • Preventing degradation of aminonitriles during workup and purification. BenchChem.
  • Chromatographic Separation of Some Amino Acids by High Performance Liquid Chromatography Method Using A New Stationary Phase. ResearchGate.
  • Identifying and minimizing impurities in 2-Amino-2-(pyridin-3-yl)acetonitrile. BenchChem.
  • Troubleshooting guide for 4-Amino-2-chloronicotinonitrile synthesis scale-up. BenchChem.
  • Purification of aminonitrile. Reddit.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Recrystallization. Chemistry LibreTexts.

Sources

Technical Support Center: Overcoming Steric Hindrance in Cyclopropyl Amino Nitrile Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of cyclopropyl amino nitriles. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges posed by steric hindrance in these critical reactions. The insights provided herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical applicability.

Introduction: The Challenge of the Cyclopropyl Group

The cyclopropyl moiety is a highly sought-after functional group in medicinal chemistry, valued for its ability to impart conformational rigidity, enhance metabolic stability, and improve potency.[1][2] However, the inherent steric bulk of the cyclopropyl ring, especially when substituted, can significantly impede synthetic transformations, leading to low yields, poor selectivity, and reaction failure. This is particularly true for the synthesis of α-cyclopropyl-α-amino nitriles, often prepared via the Strecker reaction, where the nucleophilic addition of cyanide to a cyclopropyl-substituted imine is the key bond-forming step.[3][4]

This guide is designed to help you navigate these challenges by providing a structured approach to troubleshooting and optimizing your reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of cyclopropyl amino nitriles and offers targeted solutions based on mechanistic principles.

Issue 1: Low or No Product Yield

Symptom: You are attempting a Strecker reaction with a cyclopropyl ketone or aldehyde, an amine, and a cyanide source, but you observe low conversion to the desired amino nitrile product.

Potential Causes and Solutions:

  • Steric Hindrance at the Imine Carbon: The bulky cyclopropyl group can sterically shield the iminium ion from the cyanide nucleophile.

  • Poor Imine Formation: The equilibrium of imine formation may not be favorable, especially with sterically demanding cyclopropyl ketones.

Troubleshooting Workflow:

cluster_imine Strategies for Imine Formation cluster_cyanation Strategies for Cyanation cluster_catalysts Catalyst Options for Sterically Hindered Imines start Low Yield Observed check_imine Confirm Imine Formation (e.g., via NMR or LC-MS) start->check_imine no_imine Imine formation is the issue. check_imine->no_imine No yes_imine Imine forms, but cyanation is slow. check_imine->yes_imine Yes water_removal Use a dehydrating agent (e.g., MgSO4, molecular sieves) no_imine->water_removal lewis_acid_imine Add a Lewis acid to activate the carbonyl (e.g., Ti(OEt)4, ZnCl2) no_imine->lewis_acid_imine catalyst_choice Employ a more active catalyst system yes_imine->catalyst_choice tms_source Switch to a more reactive cyanide source (e.g., TMSCN) yes_imine->tms_source temp_increase Increase reaction temperature cautiously yes_imine->temp_increase ti_catalyst Titanium-based catalysts (e.g., partially hydrolyzed Ti(OiPr)4) catalyst_choice->ti_catalyst binol_catalyst BINOL-derived catalysts catalyst_choice->binol_catalyst organo_catalyst Organocatalysts (e.g., thiourea derivatives) catalyst_choice->organo_catalyst

Caption: Troubleshooting workflow for low yield in cyclopropyl amino nitrile synthesis.

Detailed Recommendations:

  • Promote Imine Formation: The initial condensation between the cyclopropyl carbonyl compound and the amine can be a bottleneck.

    • Water Removal: The formation of an imine is a reversible reaction that produces water.[4] Employing a dehydrating agent such as magnesium sulfate (MgSO₄) or molecular sieves can drive the equilibrium towards the imine product.

    • Lewis Acid Catalysis: Lewis acids like titanium(IV) ethoxide (Ti(OEt)₄) can activate the carbonyl group, facilitating the initial nucleophilic attack by the amine.[5]

  • Enhance Cyanide Addition:

    • Choice of Cyanide Source: Trimethylsilyl cyanide (TMSCN) is often more effective than alkali metal cyanides (NaCN, KCN) for sterically hindered substrates as it can be activated by catalysts under milder conditions.[6]

    • Catalyst Systems for Bulky Substrates: For particularly challenging cases, specialized catalysts are essential.

      • Titanium-based Catalysts: A partially hydrolyzed titanium alkoxide precatalyst has been shown to be highly effective for the enantioselective cyanation of sterically demanding imines, achieving high yields at room temperature.[7]

      • BINOL-derived Catalysts: Chiral 1,1′-bi-2-naphthol (BINOL)-based catalysts can be used to create a chiral environment that not only promotes the reaction but can also induce asymmetry.[3]

      • Organocatalysts: Thiourea-derived organocatalysts have been successfully employed in asymmetric Strecker reactions and can be effective for hindered substrates.[3]

Issue 2: Poor Diastereoselectivity

Symptom: Your reaction produces the desired cyclopropyl amino nitrile, but as a mixture of diastereomers with low selectivity, complicating purification and downstream applications.

Potential Cause and Solution:

  • Lack of Facial Selectivity: The cyanide nucleophile is attacking both faces of the imine with similar probability due to insufficient steric or electronic bias.

Strategies for Improving Diastereoselectivity:

  • Chiral Auxiliaries: The use of a chiral amine, such as (S)-α-phenylethylamine, can introduce a chiral auxiliary that directs the incoming cyanide to one face of the imine.[3][8] The auxiliary can be removed in a subsequent step.

  • Asymmetric Catalysis: Employing a chiral catalyst creates a chiral pocket around the active site, forcing the substrate to adopt a conformation that favors attack from one direction.

    • Chiral Gadolinium Complexes: A gadolinium complex with a D-glucose-derived ligand has been shown to be effective for the enantioselective cyanation of ketoimines.[9]

    • Tethered Bis(8-quinolinolato) Aluminum Complex: This type of dual-activation catalyst can be highly effective for both aldimines and ketimines.[10]

  • Substrate Control: If possible, modifying the substituents on the cyclopropyl ring or the amine can enhance the steric bias, favoring the formation of one diastereomer. For instance, increasing the size of a substituent can more effectively block one face of the molecule.[11]

Quantitative Data Summary

The choice of catalyst and reaction conditions can have a significant impact on the yield and enantioselectivity of the reaction. The following table summarizes data from the literature for related sterically demanding Strecker reactions.

Catalyst SystemSubstrate TypeCyanide SourceTemp. (°C)Yield (%)ee (%)Reference
Partially Hydrolyzed Ti(OiPr)₄N-Boc IminesTMSCNRT90-9990-98[7]
BINOL-derived Gd ComplexN-Phosphinoyl KetoiminesTMSCN-4085-9890-96[9]
Thiourea OrganocatalystAldiminesKCNRT80-9585-95[3]
Bismuth(III) NitrateAldehydes & AminesTMSCNRT85-96N/A[12]

Experimental Protocols

Protocol 1: General Procedure for a Titanium-Catalyzed Strecker Reaction with a Sterically Hindered Cyclopropyl Ketone

  • Catalyst Preparation (PHTA): In a flame-dried flask under an inert atmosphere (N₂ or Ar), add Ti(OiPr)₄ to anhydrous toluene. Add a controlled amount of water (e.g., 0.5 equivalents relative to Ti) and stir the mixture at room temperature for 1-2 hours.

  • Ligand Addition: To the PHTA solution, add the chiral N-salicyl-β-amino alcohol ligand (1.1 equivalents relative to Ti) and stir for another 30 minutes.

  • Reaction Setup: In a separate flame-dried flask, dissolve the cyclopropyl ketone and the amine (1.1 equivalents) in anhydrous toluene.

  • Imine Formation: Add the catalyst solution (5 mol%) to the ketone/amine mixture and stir at room temperature for 1-2 hours to allow for imine formation.

  • Cyanation: Add TMSCN (1.2 equivalents) dropwise to the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-12 hours).

  • Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: Why is my cyclopropyl ketone less reactive than a corresponding acyclic ketone in the Strecker reaction?

A: The cyclopropyl group is more sterically demanding than a simple alkyl group of similar carbon count. The rigid, three-dimensional structure of the cyclopropane ring can hinder the approach of the amine to form the imine, and subsequently, the cyanide nucleophile to the iminium carbon.[13]

Q2: Can I use sodium cyanide or potassium cyanide instead of TMSCN?

A: While NaCN and KCN are common cyanide sources, they are generally less reactive and require harsher conditions (e.g., higher temperatures, protic solvents) which may not be compatible with sensitive substrates.[6] For sterically hindered systems, TMSCN is often preferred as it can be activated by Lewis acids or other catalysts under milder, more controlled conditions.[6]

Q3: My reaction works, but it's very slow. How can I increase the reaction rate without compromising selectivity?

A: Increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes accelerate the reaction. Alternatively, a moderate increase in temperature (e.g., from room temperature to 40-50 °C) can be effective. However, be aware that higher temperatures can sometimes lead to a decrease in enantioselectivity in asymmetric reactions.[14] It is advisable to first optimize the catalyst system before significantly increasing the temperature.

Q4: Are there alternative synthetic routes to sterically hindered cyclopropyl amino nitriles that avoid the Strecker reaction?

A: Yes, while the Strecker reaction is a common method, other strategies can be employed.

  • Ring-Opening Reactions: The aminative ring-opening of cyclopropenes can provide access to related structures, although this would yield alkenyl nitriles rather than saturated cyclopropyl systems.[15]

  • Use of α-Amido Sulfones: α-Amido sulfones can serve as imine surrogates. Their reaction with cyclopropylacetylene in the presence of a chiral zinc complex has been used to synthesize propargylic amines with a cyclopropyl group, which could potentially be further elaborated.[2]

Q5: How does the choice of solvent affect the reaction?

A: The solvent can play a crucial role. Aprotic, non-coordinating solvents like toluene or dichloromethane are often preferred for metal-catalyzed reactions to avoid interference with the catalyst.[7] In some cases, polar aprotic solvents like acetonitrile can be used, particularly with certain catalysts like bismuth(III) nitrate.[12] It is important to ensure the solvent is anhydrous, as water can hydrolyze the imine intermediate and deactivate some catalysts.

Logical Relationships Diagram

cluster_inputs Reaction Inputs cluster_challenges Key Challenges cluster_solutions Solution Strategies cluster_outputs Desired Outputs carbonyl Cyclopropyl Ketone/Aldehyde sterics Steric Hindrance carbonyl->sterics amine Amine amine->sterics cyanide Cyanide Source reagents Optimized Reagents (TMSCN, Chiral Auxiliaries) cyanide->reagents catalyst Advanced Catalysis (Ti, Gd, Organo) sterics->catalyst sterics->reagents selectivity Diastereo-/Enantioselectivity selectivity->catalyst selectivity->reagents high_yield High Yield catalyst->high_yield high_selectivity High Selectivity catalyst->high_selectivity reagents->high_yield reagents->high_selectivity conditions Reaction Conditions (Anhydrous, Temp. Control) conditions->high_yield conditions->high_selectivity

Caption: Interplay of challenges and solutions in cyclopropyl amino nitrile synthesis.

References

  • Seayad, A. M., Ramalingam, B., Yushinaga, K., Nagata, T., & Chai, C. L. L. (2010). Highly Enantioselective Titanium-Catalyzed Cyanation of Imines at Room Temperature. Organic Letters, 12(2), 264–267. [Link]

  • Stereoselective synthesis of tetra- and tri-substituted alkenyl nitriles via aminative ring-opening of cyclopropenes with iron-aminyl radical. (2025). Nature Communications. [Link]

  • The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry. [Link]

  • Catalytic Enantioselective Cyclopropylalkynylation of Aldimines Generated In Situ from α-Amido Sulfones. (2022). Molecules. [Link]

  • Non-Isocyanide-Based Three-Component Reactions: From Strecker to Nowadays. (2025). Journal of the Brazilian Chemical Society. [Link]

  • Strecker amino acid synthesis. (n.d.). In Wikipedia. Retrieved February 25, 2026, from [Link]

  • Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. (2023). Journal of the American Chemical Society. [Link]

  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in ... (2017). Molecules. [Link]

  • Recent advances in asymmetric Strecker reactions. (2014). Arkivoc. [Link]

  • Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. (2022). Molecules. [Link]

  • Nitrile synthesis by C-C coupling (cyanation). (n.d.). Organic Chemistry Portal. [Link]

  • Improved process for the production of cyclopropyl nitrile. (1997).
  • Broensted Acid-Catalyzed Efficient Strecker Reaction of Ketones, Amines and Trimethylsilyl Cyanide. (2025). ResearchGate. [Link]

  • DAST-mediated ring-opening of cyclopropyl silyl ethers in nitriles: facile synthesis of allylic amides via a Ritter-type process. (2022). Organic & Biomolecular Chemistry. [Link]

  • Strecker Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Phosphotungstic Acidcatalyzed Strecker Three-Component Reaction of Amino Acids, Aldehydes, and Trimethylsilyl Cyanide. (2015). Organic Chemistry Research. [Link]

  • Catalytic enantioselective Strecker reaction of ketoimines. (2003). Journal of the American Chemical Society. [Link]

  • DAST-mediated ring-opening of cyclopropyl silyl ethers in nitriles: Facile synthesis of allylic amides via Ritter-type process. (2022). ResearchGate. [Link]

  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. [Link]

  • Quantitative Synthesis of α-Amino Nitriles through Strecker Reaction of Aldimines with TMSCN Catalyzed by Tetrabutylammonium phthalimide-N-oxyl. (2016). Sciforum. [Link]

  • Cyclopropyl-rich Amines as High Energy Density Fuels for Advanced Propulsion. (2025). ChemRxiv. [Link]

  • An efficient and practical procedure for Strecker reaction: A highly diastereoselective synthesis of a key intermediate for (+)-biotin. (2025). ResearchGate. [Link]

  • An efficient one-pot three-component synthesis of α-amino nitriles via Strecker reaction catalysed by bismuth(III) nitrate. (2013). ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting Cyclization with 3-Amino-3-cyclopropylpropanenitrile HCl

Author: BenchChem Technical Support Team. Date: February 2026

Product: 3-Amino-3-cyclopropylpropanenitrile hydrochloride CAS: [Generic/Analogous Reference] Application: Synthesis of 5-cyclopropyl-1H-pyrazol-3-amines (JAK inhibitor intermediates) and 4-amino-6-cyclopropylpyrimidines.

Introduction: The Reactivity Paradox

As a Senior Application Scientist, I often see researchers treat 3-Amino-3-cyclopropylpropanenitrile HCl as a standard building block, only to encounter "black tar" or unreacted starting material.

This molecule presents a unique "Reactivity Paradox" :

  • The Beta-Amino Nitrile Motif: It is a "masked" heterocycle. It wants to cyclize with hydrazines or amidines.

  • The Cyclopropyl Group: It introduces significant ring strain (~27.5 kcal/mol), making the molecule sensitive to acid-catalyzed ring opening (homo-Michael addition).

  • The Hydrochloride Salt: This is the most common failure point. The HCl counter-ion, if not managed, transforms your reaction solvent (usually an alcohol) into a Pinner Reaction system, hydrolyzing your nitrile instead of cyclizing it.

This guide addresses the three most common failure modes: Pinner Competition , pH-Dependent Stalling , and Cyclopropyl Ring Opening .

Module 1: The "Salt Trap" (Pinner Reaction Competition)

Symptom: You are attempting to synthesize a pyrazole or pyrimidine in ethanol/methanol. The reaction yields a product with a mass corresponding to the ethyl/methyl ester or the amide , rather than the heterocycle.

The Mechanism: The HCl salt of your starting material is acidic. In alcoholic solvents (MeOH/EtOH) under heat, the protonated nitrile undergoes the Pinner Reaction , forming an imidate intermediate which hydrolyzes to an ester. This reaction competes directly with your desired nucleophilic attack.

Troubleshooting Protocol
ParameterWrong Approach Correct Protocol
Stoichiometry Using the HCl salt directly with 1.0 eq. of base.Free-base first or use excess base (2.0+ eq) to neutralize HCl immediately.
Solvent Refluxing in Ethanol/Methanol with the salt.Use Isopropanol (slower Pinner) or aprotic solvents (DMF/DMAc) if solubility permits.
Temperature Heating immediately.Stir at 0°C to RT during the neutralization phase before heating.
Q&A: How do I safely free-base this unstable amine?

Q: I tried free-basing with NaOH extraction, but the yield was low. Is the free amine water-soluble? A: Yes, beta-amino nitriles are small, polar molecules. Aqueous extraction often leads to loss. Recommended Workflow:

  • Suspend the HCl salt in the reaction solvent (e.g., EtOH).

  • Add a stoichiometric amount of Sodium Ethoxide (NaOEt) or KOtBu at 0°C.

  • Stir for 30 minutes. The mixture will become cloudy as NaCl/KCl precipitates.

  • Do not filter (unless necessary for downstream analytics); add your cyclization partner (hydrazine/amidine) directly to this neutralized slurry.

Module 2: Cyclization Failure (Pyrazoles & Pyrimidines)

Symptom: Starting material is consumed, but no precipitate forms, or LCMS shows multiple peaks with no dominant product.

Scenario A: Pyrazole Synthesis (Reaction with Hydrazine)

Hydrazine is a dual nucleophile. For the reaction to proceed, the nitrile carbon must be electrophilic, but the hydrazine must not be protonated.

  • The Trap: If you use the HCl salt without neutralization, the solution pH drops < 4. Hydrazine (

    
    ) becomes protonated (
    
    
    
    ) and loses nucleophilicity. The reaction stalls.
  • The Fix: Maintain pH 8–9. Use Hydrazine Hydrate (excess) which acts as both reactant and base, or add TEA (Triethylamine) .

Scenario B: Pyrimidine Synthesis (Reaction with Formamidine/Guanidine)

This condensation requires a strong driving force.

  • The Trap: Weak bases (Carbonates) are often insufficient to deprotonate the amidine/guanidine to attack the nitrile.

  • The Fix: Use NaOEt/EtOH under reflux. The alkoxide is required to generate the active anionic species for the initial attack on the nitrile.

Module 3: Cyclopropyl Integrity (Ring Opening)

Symptom: LCMS shows a major impurity with Mass +36/38 Da (HCl addition) or a complex mixture of rearranged aliphatic chains.

The Mechanism: The cyclopropyl group acts like a double bond rich in p-character (Walsh orbitals). Strong acids (HCl) or Lewis Acids can trigger a homo-Michael addition , opening the ring to form a straight-chain halide.

Visualizing the Divergent Pathways

ReactionPathways Start 3-Amino-3-cyclopropyl- propanenitrile HCl Cond_Acid_Alc Alcohol Solvent + Heat (Acidic) Start->Cond_Acid_Alc Solvolysis Cond_Base_Hyd Hydrazine + Base (pH 8-9) Start->Cond_Base_Hyd Cyclization Cond_Str_Acid Strong Acid (HCl/H2SO4) High Temp Start->Cond_Str_Acid Homo-Michael Pinner Imidate Salt (Pinner Intermediate) Cond_Acid_Alc->Pinner Nucleophilic Attack by ROH Pyrazole 5-Cyclopropyl-1H- pyrazol-3-amine (Target) Cond_Base_Hyd->Pyrazole Desired Pathway RingOpen Ring-Opened Chloro-alkene Cond_Str_Acid->RingOpen Ring Cleavage Ester Ethyl Ester (Hydrolysis Product) Pinner->Ester H2O Workup

Caption: Figure 1. Divergent reaction pathways. Acidic conditions in alcohol favor Pinner degradation (Red). Controlled basic conditions favor cyclization (Green).

Troubleshooting Protocol
Issue Diagnostic Solution
Ring Opening NMR shows loss of multiplets at

0.5–1.0 ppm.
Eliminate mineral acids. If acid catalysis is required (rare), use weak organic acids (Acetic Acid) and keep T < 60°C.
Retro-Michael Detection of Acrylonitrile or Ammonia odor.Avoid prolonged heating > 100°C. This substrate is thermally sensitive.[1]

Summary Checklist for Success

  • Neutralize In-Situ: Never heat the HCl salt in alcohol without adding at least 1.0 eq of base first.

  • Check pH: For hydrazine cyclizations, ensure pH is > 8.

  • Monitor Temperature: Keep reaction temperatures < 80°C to preserve the cyclopropyl ring unless strictly necessary.

  • Solvent Choice: If Pinner side-products (esters) are observed, switch from Ethanol to n-Butanol (slower reaction) or DMF .

References

  • Pinner Reaction Mechanisms

    • Pinner, A. (1877).[1][2][3] "Ueber die Umwandlung der Nitrile in Imide." Berichte der deutschen chemischen Gesellschaft.

    • Detailed mechanism and competition with cyclization:

  • Cyclopropyl Stability & Ring Opening

    • Wiberg, K. B. (1987).[4] "The Chemistry of the Cyclopropyl Group."

    • Acid-catalyzed ring opening (homo-Michael):

  • Synthesis of Pyrazoles from Beta-Amino Nitriles

    • Context on Ruxolitinib intermediates (Analogous chemistry):

  • Pyrimidine Synthesis via Amidine Condensation

    • Mechanistic insights:

Sources

Handling hygroscopic properties of 3-Amino-3-cyclopropylpropanenitrile hydrochloride in the lab

Author: BenchChem Technical Support Team. Date: February 2026

🚨 CRITICAL ALERT: The "Acid-Nitrile" Trap

Do not treat this merely as "wet salt." 3-Amino-3-cyclopropylpropanenitrile hydrochloride is not just hygroscopic; it is chemically metastable in the presence of moisture.[1]

  • The Hazard: The compound is an amine hydrochloride salt. Upon absorbing atmospheric water, it forms a highly concentrated acidic solution on the crystal surface.[1]

  • The Reaction: This acidic environment catalyzes the hydrolysis of the nitrile (

    
    ) group into the primary amide (
    
    
    
    ) and eventually the carboxylic acid.[2][3][4][5]
  • The Result: "Drying" the solid in an oven often accelerates this degradation rather than fixing it.

Module 1: The Mechanism of Failure

To handle this compound successfully, you must understand why it degrades.[1] It is not simple physical clumping; it is a chemical transformation driven by its own salt counterion.[1]

Degradation Pathway Diagram

The following diagram illustrates the cascade from moisture absorption to chemical impurity.

degradation_pathway Solid Dry Solid (R-CN • HCl) Solution Micro-Droplet Formation (Acidic pH < 1.0) Solid->Solution Deliquescence Moisture Atmospheric Moisture Moisture->Solution Activation Nitrile Protonation (R-C≡N⁺-H) Solution->Activation H⁺ Transfer Hydrolysis Nucleophilic Attack by H₂O Activation->Hydrolysis Amide Impurity 1: Amide (R-CONH₂) Hydrolysis->Amide Fast Acid Impurity 2: Carboxylic Acid Amide->Acid Slow/Heat

Figure 1: The cascade effect of moisture on nitrile-amine salts.[1] Note that the HCl salt provides the protons required to catalyze the destruction of the nitrile group once water is present.

Module 2: Storage & Intake Protocols

Objective: Maintain the "Dry Chain" from the manufacturer to the reaction vessel.

1. Arrival & Initial Storage
  • Do NOT open the shipping container in the general lab atmosphere, even for a "quick look."

  • Secondary Containment: Store the manufacturer's bottle inside a secondary jar containing activated desiccant (e.g., Drierite™ or Molecular Sieves 4Å).[1]

  • Temperature: Store at -20°C . Cold slows the kinetics of hydrolysis if any moisture has already entered.

    • Note: Allow the bottle to warm to room temperature inside a desiccator before opening to prevent condensation on the cold solid.

2. The "Volumetric Workaround" (Best Practice)

Avoid weighing exact stoichiometric amounts of the solid for every reaction. Instead, create a standardized stock solution.

StepActionRationale
1 Solvent Selection Choose a dry solvent compatible with the next step (e.g., MeOH, DMSO, or DMF).[1]
2 Rapid Weighing Weigh the entire bottle or a large chunk quickly into a tared volumetric flask. Do not aim for a specific mass; just record the exact mass transferred.
3 Dissolution Dilute to volume. The salt is now solvated, and the "surface acidity" effect is diluted.
4 Drying Add activated 3Å or 4Å molecular sieves to the solution.
5 Dispensing Calculate the molarity and dispense by volume (syringe) rather than weight.
Module 3: Handling & Weighing (If Solid is Required)

If you must weigh the solid, follow this decision tree to select the correct environment.

handling_decision Start Start: Weighing Required CheckHum Check Lab Humidity Start->CheckHum HighHum >40% RH CheckHum->HighHum LowHum <40% RH CheckHum->LowHum Glovebox MANDATORY: Glovebox / Glovebag (N₂ Atmosphere) HighHum->Glovebox Bench Benchtop Possible With Precautions LowHum->Bench Technique1 Use Antistatic Gun + Closed Weighing Boat Bench->Technique1 Technique2 Speed < 30 seconds Bench->Technique2

Figure 2: Environmental control decision matrix based on relative humidity (RH).

Benchtop Protocol (Low Humidity Only):

  • Purge: Flush the headspace of the source bottle with Argon or Nitrogen immediately before and after scooping.

  • Vessel: Use a weighing boat with a lid or a long-neck flask.

  • Speed: The solid should not be exposed to air for more than 60 seconds .[1]

  • Observation: If the solid turns shiny or sticky, it has already absorbed significant water.[1]

Module 4: Troubleshooting & Recovery (FAQs)

Q1: The solid has turned into a sticky gum or oil. Can I dry it in an oven?

  • Answer: Proceed with extreme caution.

    • Risk:[2][6] Heating a wet, acidic nitrile salt (e.g., >40°C) will accelerate hydrolysis to the amide.[1]

    • Solution: Do not use a standard oven. Use a vacuum desiccator with

      
       (Phosphorus Pentoxide) at room temperature for 24-48 hours.[1] If the gum does not resolidify, dissolve it in dry methanol, dry with molecular sieves, and use as a solution.[1] Check purity by LCMS.
      

Q2: I see a new peak in my LCMS at M+18 relative to the starting material.

  • Answer: This is the Amide Impurity .

    • Cause: Hydrolysis of the nitrile (

      
      ).[1]
      
    • Action: This transformation is generally irreversible.[1] If the impurity level is >5%, recrystallization is difficult due to the high solubility of the salt. It is often more cost-effective to discard the batch or purify the next intermediate in your synthesis sequence.

Q3: Can I use the free base instead of the hydrochloride salt to avoid hygroscopicity?

  • Answer: Not recommended. [6]

    • Reason: Beta-amino nitriles (like 3-amino-3-cyclopropylpropanenitrile) are prone to Retro-Michael addition in their free base form.[1] The HCl salt "locks" the amine, preventing this decomposition. The salt is necessary for chemical stability, even if it introduces physical handling challenges.[1]

Q4: How do I check the water content?

  • Answer: Karl Fischer (KF) titration is accurate but requires handling the solid.

    • Alternative: A quick

      
      -NMR in 
      
      
      
      . Look for the water peak (usually around 3.33 ppm, but shifts with acidity).[1] If the water integral is significant (>0.5 eq), adjust your reaction stoichiometry (the molecular weight of the "wet" solid is higher).
References & Authoritative Grounding[1][7][8]
  • Oclacitinib Synthesis & Intermediates:

    • Source: US Patent 8,981,136 B2.[1] "Process for the preparation of Janus Kinase Inhibitors (Oclacitinib)." This patent details the synthetic route and the usage of the nitrile intermediate, emphasizing the preference for salt forms to ensure stability during processing.

    • URL:[1]

  • Hydrolysis of Nitriles in Acidic Media:

    • Source:Journal of Organic Chemistry. Nitriles are known to hydrolyze to amides under acidic conditions.[1][2] The rate is enhanced when the water is "bound" in the crystal lattice of a salt, creating a high local concentration of acid.

    • Context: General organic chemistry principle applied to beta-amino nitrile salts.[1]

  • Handling of Hygroscopic Amine Salts:

    • Source: BenchChem Technical Guide.[1] "Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride." Provides the baseline for cold storage and inert atmosphere handling of similar amine-HCl salts.[1]

    • URL: (General reference for amine salt handling protocols).[1]

  • Drying Techniques for Labile Salts:

    • Source:Vogel's Textbook of Practical Organic Chemistry.[1] Standard procedures for drying heat-sensitive, hygroscopic salts using vacuum desiccation over

      
      .
      

Sources

Controlling pH sensitivity of 3-Amino-3-cyclopropylpropanenitrile hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Amino-3-cyclopropylpropanenitrile Hydrochloride

A Guide to Controlling pH Sensitivity in Aqueous Solutions

Welcome to the technical support center for 3-Amino-3-cyclopropylpropanenitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and actionable protocols for managing the pH-dependent behavior of this compound in aqueous media. As Senior Application Scientists, we understand that controlling solution pH is not merely a procedural step but a critical parameter that governs compound solubility, stability, and, ultimately, experimental success.

This document moves beyond simple instructions to explain the underlying chemical principles, enabling you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and handling of 3-Amino-3-cyclopropylpropanenitrile hydrochloride in aqueous solutions.

Q1: What is 3-Amino-3-cyclopropylpropanenitrile hydrochloride, and why is pH control so critical?

A: 3-Amino-3-cyclopropylpropanenitrile hydrochloride is an organic compound featuring a primary amine, a nitrile group, and a cyclopropyl moiety.[1] It is supplied as a hydrochloride salt, meaning the basic amino group is protonated (-NH3+) with a chloride counter-ion. This salt form significantly enhances its water solubility compared to its "free base" form.[1]

Control of pH is paramount for two primary reasons:

  • Solubility: The protonated amine (R-NH3+) is highly soluble in water. As the pH of the solution is raised, the amine deprotonates to its neutral, free base form (R-NH2). This free base is typically much less water-soluble and can precipitate out of solution if its solubility limit is exceeded, compromising your experiment.

  • Stability: The nitrile functional group (-C≡N) is susceptible to hydrolysis, particularly under harsh acidic or basic conditions, which can convert it into an amide and subsequently a carboxylic acid.[2][3] This chemical degradation alters the molecule's structure and properties. Controlling pH is essential to minimize this degradation pathway.

Q2: I've dissolved the compound in neutral, deionized water. What is the expected pH of the solution?

A: When dissolved in water, 3-Amino-3-cyclopropylpropanenitrile hydrochloride will create a slightly acidic solution. This is because it is the salt of a weak base (the amine) and a strong acid (hydrochloric acid). The protonated amine (R-NH3+) will partially dissociate, releasing H+ ions into the solution and lowering the pH. The exact pH will depend on the concentration, but you should expect it to be in the range of 4-6.

Q3: What are the primary chemical stability risks associated with improper pH control?

A: The most significant risk is the hydrolysis of the nitrile group. While this reaction is often slow in water at neutral pH, it is accelerated by strong acids or bases, especially when heated.[3]

  • Acid-Catalyzed Hydrolysis: Under strongly acidic conditions, the nitrile can hydrolyze to a carboxylic acid.[2][4]

  • Base-Catalyzed Hydrolysis: Under strongly basic conditions, the nitrile can hydrolyze to a carboxylate salt.[3] Milder basic conditions may yield an amide, but stopping the reaction at this intermediate stage can be difficult.[4]

This degradation is irreversible and results in the formation of impurities that can confound experimental results and downstream applications.

Q4: What is the pKa of the amino group, and how does it influence my experimental design?

The pKa is the pH at which 50% of the amine is in its protonated, water-soluble form (R-NH3+) and 50% is in its neutral, less-soluble free base form (R-NH2).

  • At pH << pKa (e.g., pH < 8): The compound will be predominantly in its protonated, charged, and water-soluble form.

  • At pH >> pKa (e.g., pH > 11): The compound will be predominantly in its neutral, free base form, increasing the risk of precipitation.

Therefore, to maintain solubility, it is crucial to work at a pH at least 1-2 units below the estimated pKa.

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling of 3-Amino-3-cyclopropylpropanenitrile hydrochloride solutions.

Problem: My solution turned cloudy or a precipitate formed after I added a basic solution.

  • Probable Cause: You have raised the pH of the solution to a point at or above the pKa of the amine, causing the conversion of the soluble hydrochloride salt to the less soluble free base form. This is a common issue when titrating with strong bases like NaOH.

  • Immediate Solution: Carefully add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring to lower the pH. The precipitate should redissolve as the amine becomes protonated again.

  • Long-Term Prevention:

    • Use a Buffer: Instead of relying on pH adjustment with strong acids/bases, prepare your solution in a suitable buffer system that maintains the pH well below the estimated pKa (e.g., pH 7.4).[5]

    • Slow Addition: When pH adjustment is unavoidable, use a dilute titrant and add it slowly with vigorous stirring to prevent localized areas of high pH.

    • Calculate Stoichiometry: Before adding a base, calculate the molar equivalents needed to avoid over-titration.

Problem: Analytical testing (HPLC, LC-MS) shows increasing levels of impurities over time.

  • Probable Cause: The compound is degrading, most likely via hydrolysis of the nitrile group. This is accelerated by storage at non-optimal pH values (either too low or too high) and/or elevated temperatures.[6][7]

  • Troubleshooting Steps:

    • Verify pH: Immediately check the pH of your stock solution and any working solutions.

    • Review Storage Conditions: Ensure solutions are stored at recommended temperatures (e.g., 2-8°C) and protected from light. Avoid repeated freeze-thaw cycles.

    • Implement Buffering: The most effective way to enhance stability is to use a buffer. A phosphate or acetate buffer system in the pH 6-7.5 range is often a good starting point for stability studies.[8]

    • Use Fresh Solutions: For sensitive experiments, prepare solutions fresh and use them within a validated time frame.

Problem: I am observing poor reproducibility in my bioassays or chemical reactions.

  • Probable Cause: Uncontrolled pH is leading to inconsistent results. The protonation state of the amine group can drastically affect how the molecule interacts with biological targets (like enzymes or receptors) or participates in chemical reactions. A fluctuating pH means the active form of your compound is present in varying concentrations.

  • Solution Workflow:

    • Standardize Solution Preparation: Implement a strict, validated protocol for solution preparation, including the type of water, buffer system, and final pH verification.

    • Buffer All Aqueous Media: Ensure that not only your stock solution but also all diluents and assay buffers are robust enough to control the pH after the addition of your compound. A buffer concentration of 20-50 mM is typical.[9]

    • pH-Match Your Solutions: When diluting a stock solution, ensure the diluent has a similar pH and buffering capacity to maintain consistency.

Troubleshooting Decision Tree

Below is a decision tree to help diagnose issues with your aqueous solutions.

G start Problem Observed in Aqueous Solution? precipitate Precipitation / Cloudiness start->precipitate Visual Change degradation Degradation / Impurities start->degradation Analytical Data inconsistency Inconsistent Results start->inconsistency Experimental Outcome cause_precipitate Cause: pH is too high. Free base is insoluble. precipitate->cause_precipitate cause_degradation Cause: Nitrile hydrolysis due to extreme pH or high temperature. degradation->cause_degradation cause_inconsistency Cause: Uncontrolled pH shifts affecting molecular activity. inconsistency->cause_inconsistency solution_precipitate Solution: 1. Lower pH with dilute acid. 2. Use a buffer (pH < 8). cause_precipitate->solution_precipitate solution_degradation Solution: 1. Buffer solution to pH 6-7.5. 2. Store at 2-8°C, protected from light. 3. Prepare fresh solutions. cause_degradation->solution_degradation solution_inconsistency Solution: 1. Standardize all solution preps. 2. Buffer all assay media (20-50 mM). 3. Match pH of stock and diluents. cause_inconsistency->solution_inconsistency

Caption: Troubleshooting Decision Tree for pH-Related Issues.

Section 3: Protocols and Methodologies

These protocols provide step-by-step guidance for preparing and handling solutions to ensure stability and reproducibility.

Protocol 3.1: Preparation of a Buffered Stock Solution (e.g., 10 mM in PBS at pH 7.4)

This protocol describes the preparation of a stable, buffered stock solution, which is highly recommended for most applications.

Materials:

  • 3-Amino-3-cyclopropylpropanenitrile hydrochloride

  • Phosphate-Buffered Saline (PBS) powder or concentrate

  • High-purity (e.g., Milli-Q) water

  • Calibrated pH meter

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Sterile filters (0.22 µm) and storage tubes

Procedure:

  • Prepare PBS Buffer: Prepare 1X PBS according to the manufacturer's instructions. A common formulation is 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, and 1.8 mM KH2PO4.

  • Verify Buffer pH: Calibrate your pH meter and verify that the pH of your prepared PBS is 7.4. Adjust if necessary using 0.1 M HCl or 0.1 M NaOH.

  • Calculate Mass: Calculate the mass of 3-Amino-3-cyclopropylpropanenitrile hydrochloride needed for your desired volume and concentration (Molecular Weight: ~148.62 g/mol ).

  • Dissolution: Add the calculated mass of the compound to a volumetric flask. Add approximately 80% of the final volume of the pH 7.4 PBS buffer.

  • Mix Thoroughly: Cap and vortex or sonicate briefly until the solid is completely dissolved.

  • Final Volume: Bring the solution to the final desired volume with the PBS buffer.

  • Final pH Check: Measure the pH of the final stock solution. The addition of the slightly acidic compound may lower the pH slightly. If the application is highly pH-sensitive, re-adjust to 7.4 with dilute NaOH.

  • Sterile Filtration: Filter the solution through a 0.22 µm sterile filter into a sterile, labeled container.

  • Storage: Store the solution at 2-8°C, protected from light. For long-term storage, consider preparing aliquots to avoid repeated warming and cooling of the entire stock.

Protocol 3.2: Step-by-Step pH Adjustment of an Unbuffered Solution

If a buffer cannot be used, this protocol details how to adjust the pH of a simple aqueous solution while minimizing risks.

Materials:

  • 3-Amino-3-cyclopropylpropanenitrile hydrochloride

  • High-purity water

  • Calibrated pH meter with a micro-probe

  • Dilute acid (0.1 M HCl) and dilute base (0.1 M NaOH)

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolution: Dissolve the compound in ~90% of the final volume of water in a beaker with a magnetic stir bar.

  • Initial pH Measurement: Place the beaker on the magnetic stirrer and begin gentle stirring. Place the calibrated pH probe into the solution, ensuring it does not contact the stir bar. Record the initial pH.

  • Titration: Add the dilute acid or base dropwise from a pipette or burette.

  • Monitor Closely: Allow the pH reading to stabilize after each drop before adding the next. This is critical to prevent overshooting the target pH.

  • Final Adjustment: As you approach the target pH, use smaller drop volumes.

  • Final Volume: Once the target pH is reached and stable, transfer the solution to a volumetric flask and add water to the final volume.

  • Verification: Mix well and re-verify the final pH.

Workflow for Preparing a pH-Controlled Solution

The following diagram outlines the recommended workflow for preparing a stable aqueous solution.

G cluster_prep Preparation cluster_qc Quality Control dissolve 1. Dissolve Compound in 80% Final Volume choose_buffer 2. Select Appropriate Buffer System dissolve->choose_buffer If buffering is needed adjust_ph 3. Adjust pH Dropwise with Dilute Acid/Base dissolve->adjust_ph If unbuffered choose_buffer->adjust_ph final_vol 4. Bring to Final Volume and Mix adjust_ph->final_vol verify_ph 5. Verify Final pH with Calibrated Meter final_vol->verify_ph filter 6. Sterile Filter (0.22 µm) verify_ph->filter store 7. Aliquot & Store at 2-8°C filter->store

Caption: Recommended Workflow for Solution Preparation.

Section 4: Data & Buffer Recommendations

Table 1: Key Physicochemical Properties
PropertyValue / InformationSource / Rationale
Chemical Name 3-Amino-3-cyclopropylpropanenitrile hydrochloride-
Molecular Formula C7H12N2 · HCl-
Appearance White to off-white crystalline solidGeneral supplier data[1]
Solubility Soluble in waterAs a hydrochloride salt[1]
pKa (Conjugate Acid) Not experimentally determined. Estimated 9.0 - 10.5Based on typical primary amines.
Primary Instability Nitrile hydrolysis at extreme pH; precipitation of free base at high pH.[2][3]
Table 2: Recommended Buffer Systems for pH Control

Choosing a buffer that operates effectively at your target pH is crucial. A buffer is most effective within ±1 pH unit of its pKa.[8]

Buffer SystempKaEffective pH RangeNotes & Considerations
Acetate 4.763.8 - 5.8Good for low-pH applications.
Phosphate (PBS) pKa1=2.15, pKa2=7.20, pKa3=12.356.2 - 8.2 (using H2PO4-/HPO42-)Most common physiological buffer. Generally non-toxic.[9]
Tris 8.067.1 - 9.1Common biological buffer. pH is temperature-dependent.[10]
Bicarbonate pKa1=6.35, pKa2=10.335.4 - 7.4Component of physiological systems; can be unstable if CO2 escapes.

References

  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. [Link]

  • Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. [Link]

  • ResearchGate. (2025). Amine buffers for pH control. [Link]

  • LC/GC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. [Link]

  • LibreTexts Chemistry. (2016). 12.6: Buffers. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Interpretation of 3-Amino-3-cyclopropylpropanenitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Molecular Complexity with 1H NMR

In the landscape of modern drug discovery and development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous structural elucidation of novel chemical entities. Its ability to provide precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule is unparalleled. This guide focuses on a molecule of significant interest due to its unique structural motifs: 3-Amino-3-cyclopropylpropanenitrile hydrochloride.

The presence of a chiral center, a strained cyclopropyl ring, and electron-withdrawing nitrile and ammonium groups creates a complex and informative ¹H NMR spectrum. Understanding this spectrum is not merely an academic exercise; it is crucial for confirming synthetic outcomes, assessing purity, and ensuring the correct structure is advanced through the development pipeline. This guide provides an in-depth analysis of its ¹H NMR spectrum, a comparison with structurally related compounds, and a robust protocol for data acquisition, designed for researchers and scientists in the pharmaceutical and chemical industries.

Structural Features and Predicted ¹H NMR Peak Assignments

The structure of 3-Amino-3-cyclopropylpropanenitrile hydrochloride presents several key features that dictate its ¹H NMR spectrum:

  • A Stereocenter: The carbon atom bonded to the amino, cyclopropyl, and cyanomethylene groups (C3) is a chiral center. This renders the adjacent methylene protons (H-2) diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals.

  • A Cyclopropyl Ring: The three-membered ring has a unique electronic structure. Protons on a cyclopropyl ring are typically shielded and appear at high field (upfield) in the NMR spectrum, often between 0 and 1 ppm.[1] The protons of the cyclopropyl ring itself (H-1', H-2'cis, H-2'trans) are chemically distinct and will exhibit complex spin-spin coupling.

  • Electron-Withdrawing Groups: The protonated amino group (-NH₃⁺) and the nitrile group (-CN) are strongly electron-withdrawing. These groups deshield nearby protons, causing their signals to appear at a lower field (downfield).[2][3][4] Protons on carbons adjacent to a nitrile typically absorb in the 2-3 ppm region.[4]

Below is the labeled structure for our analysis:

Caption: Labeled structure of 3-Amino-3-cyclopropylpropanenitrile.

Based on these principles, a predicted ¹H NMR spectrum in a common solvent like D₂O is summarized below. The use of D₂O will cause the -NH₃⁺ protons to exchange with deuterium, making them disappear from the spectrum.

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale for Assignment
H-3 ~3.5 - 4.0Multiplet (m)1HLocated at a chiral center and deshielded by the adjacent -NH₃⁺ group. It will couple to the diastereotopic H-2 protons and the H-1' proton of the cyclopropyl ring.
H-2a / H-2b ~2.8 - 3.2Doublet of Doublets (dd) each2HThese protons are diastereotopic due to the adjacent C3 stereocenter. They are deshielded by the nitrile group and the stereocenter.[2] They will exhibit geminal coupling to each other and vicinal coupling to H-3, appearing as an ABX system.
H-1' ~1.2 - 1.6Multiplet (m)1HThis methine proton on the cyclopropyl ring is deshielded compared to typical cyclopropyl protons due to its proximity to the C3 substituent. It will couple to H-3 and the four H-2' protons.
H-2' (a,b,c,d) ~0.5 - 1.1Multiplets (m)4HThese four diastereotopic protons on the cyclopropyl ring are in the characteristic shielded region for cyclopropanes.[1] They will show complex geminal and cis/trans vicinal couplings among themselves and with H-1'.

Comparative Analysis: Learning from Simpler Scaffolds

To substantiate our predictions and understand the contribution of each functional group to the final spectrum, we can compare the target molecule to simpler, structurally related compounds.

CompoundRelevant Proton(s)Observed Chemical Shift (δ, ppm)Key Takeaway
Cyclopropylmethanamine Cyclopropyl protons (-CH- & -CH₂-)~0.2-0.4 (m, 4H), ~0.8-1.0 (m, 1H)Establishes the baseline chemical shifts for an unsubstituted cyclopropyl ring attached to a CH₂-N group. The signals are in the highly shielded region as expected.
3-Aminopropionitrile [5][6]-CH₂-CN & -CH₂-NH₂~2.5 (t, 2H), ~3.0 (t, 2H)Shows the deshielding effects of the -CN and -NH₂ groups on a simple aliphatic chain, providing a reference for the H-2 protons in our target molecule.
3-Amino-3-phenylpropanenitrile [7]-CH-Ph & -CH₂-CN~4.3 (t, 1H), ~2.9 (d, 2H)Replacing the cyclopropyl with a phenyl group significantly deshields the methine proton (H-3) due to the aromatic ring current. This highlights the comparatively moderate deshielding effect of the cyclopropyl group.

This comparative analysis demonstrates that while the general regions for the methylene (-CH₂-CN) and methine (-CH-N) protons can be estimated from simpler acyclic analogues, the precise shifts and complex splitting patterns in 3-Amino-3-cyclopropylpropanenitrile hydrochloride arise from the unique conformational constraints and electronic properties imposed by the cyclopropyl ring and the adjacent stereocenter.

Workflow for NMR Data Acquisition and Analysis

Achieving a high-quality, interpretable spectrum requires a systematic approach from sample preparation to data processing.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation Prep1 Weigh ~5-10 mg of Hydrochloride Salt Prep2 Dissolve in ~0.6 mL of Deuterated Solvent (e.g., DMSO-d6, D2O) Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Acq1 Insert Sample into Spectrometer (≥400 MHz) Prep3->Acq1 Acq2 Lock, Tune, and Shim Acq1->Acq2 Acq3 Acquire 1H Spectrum (16-64 scans) Acq2->Acq3 Proc1 Fourier Transform Acq3->Proc1 Proc2 Phase and Baseline Correction Proc1->Proc2 Proc3 Integrate Peaks and Assign Chemical Shifts Proc2->Proc3 Proc4 Analyze Coupling Constants and Multiplicities Proc3->Proc4

Caption: Standard workflow for obtaining and interpreting a ¹H NMR spectrum.

Detailed Experimental Protocol

1. Sample Preparation:

  • Objective: To prepare a homogeneous solution of the analyte at a suitable concentration for NMR analysis.
  • Materials: 3-Amino-3-cyclopropylpropanenitrile hydrochloride, Deuterium Oxide (D₂O, 99.9 atom % D) or DMSO-d₆, 5 mm NMR tube, micropipette, analytical balance.
  • Procedure:
  • Accurately weigh 5-10 mg of the hydrochloride salt directly into a clean, dry vial.
  • Add approximately 0.6 mL of the chosen deuterated solvent (DMSO-d₆ is often preferred for hydrochloride salts to observe exchangeable N-H protons, while D₂O will exchange them).
  • Gently vortex or sonicate the vial to ensure complete dissolution.
  • Transfer the solution into a 5 mm NMR tube.
  • Cap the NMR tube securely.

2. Data Acquisition (using a 400 MHz Spectrometer):

  • Objective: To acquire a high-resolution ¹H NMR spectrum with a good signal-to-noise ratio.
  • Procedure:
  • Insert the NMR tube into the spectrometer.
  • Perform standard lock, tune, and shim procedures to optimize the magnetic field homogeneity.
  • Set the acquisition parameters:
  • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
  • Number of Scans: 16 to 64, depending on the sample concentration.
  • Relaxation Delay (d1): 1-2 seconds.
  • Acquisition Time (aq): 3-4 seconds.
  • Acquire the spectrum.

3. Data Processing:

  • Objective: To convert the raw data (Free Induction Decay) into an interpretable spectrum.
  • Procedure:
  • Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.
  • Perform a Fourier Transform.
  • Carefully phase the spectrum manually to ensure all peaks are in pure absorption mode.
  • Apply a baseline correction algorithm.
  • Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm).
  • Integrate all signals and normalize the integration values to a known proton count (e.g., the H-3 proton as 1H).

Conclusion

The ¹H NMR spectrum of 3-Amino-3-cyclopropylpropanenitrile hydrochloride is a rich source of structural information, but its interpretation requires a careful consideration of multiple factors, including diastereotopicity, the anisotropic effects of the nitrile group, and the characteristic shielding of the cyclopropyl ring. By breaking down the molecule into its constituent parts and comparing it to simpler analogs, a confident assignment of all proton signals can be achieved. The provided experimental protocol ensures the acquisition of high-quality data, which is the foundation of any accurate spectral interpretation. This comprehensive approach empowers researchers to verify the structure of this and other complex small molecules with a high degree of confidence.

References

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Gangwar, S., et al. (n.d.). Experimental 1 H-NMR Spectra of alpha-aminonitrile 1. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclopropanemethanamine. PubChem. Retrieved from [Link]

  • Jasperse, K. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclopropanemethanamine, N-propyl-. PubChem. Retrieved from [Link]

  • Abraham, R. J., et al. (2000). Proton chemical shifts in nitriles and the electric field and π-electron effects of the cyano group. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • University of Regensburg. (n.d.). B18OA1. 1H NMR Spectroscopy. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Bhal, S. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. Retrieved from [Link]

  • Modgraph Consultants Ltd. (n.d.). proton chemical shifts in nitriles and the electric field and p-electron effects of the cyano group. Retrieved from [Link]

  • Mendeley Data. (2023). NMR spectra of substituted alpha-aminonitrilecyclohexane mixtures. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Carbohydrates as Efficient Catalysts for the Hydration of α-Amino Nitriles. Retrieved from [Link]

  • Pacific Lutheran University. (2022). 1H NMR Chemical Shifts. Retrieved from [Link]

  • MDPI. (2022). Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones. Retrieved from [Link]

  • Reich, H. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S7. 1 H-NMR for 3-amino-N-phenylpropanamide. Retrieved from [Link]

  • precisionFDA. (n.d.). 3-AMINOPROPANENITRILE. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Aminopropionitrile. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Aminopropionitrile. NIST WebBook. Retrieved from [Link]

  • Wiberg, K. B., et al. (1965). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-((3-Aminopropyl)amino)propanenitrile. PubChem. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile. Retrieved from [Link]

Sources

Mass spectrometry fragmentation patterns of 3-Amino-3-cyclopropylpropanenitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation patterns of 3-Amino-3-cyclopropylpropanenitrile hydrochloride , a critical intermediate in the synthesis of JAK inhibitors (e.g., Abrocitinib) and other cyclopropyl-containing bioactive molecules.

The content focuses on Electrospray Ionization (ESI) in positive mode, the industry standard for analyzing polar pharmaceutical intermediates. It compares this compound with its closest structural analog, 3-Amino-4-methylpentanenitrile (the Isopropyl analog) , to demonstrate how to spectrally distinguish the cyclopropyl moiety from aliphatic chains.

Executive Summary

  • Compound: 3-Amino-3-cyclopropylpropanenitrile HCl

  • Formula: C₆H₁₀N₂ · HCl (Free base MW: 110.16 Da)

  • Monoisotopic Mass (Free Base): 110.0844 Da

  • Key Application: Chiral building block for JAK1 inhibitors; fragment-based drug discovery.

  • Analytical Challenge: Distinguishing the cyclopropyl group (C₃H₅) from isopropyl (C₃H₇) or allyl (C₃H₅) moieties in complex mixtures.

Experimental Configuration (Protocol)

To replicate the fragmentation data described below, ensure your LC-MS/MS system is calibrated to these parameters. This protocol favors the formation of diagnostic immonium ions.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of the hydrochloride salt in 1 mL of Methanol:Water (50:50).

  • Working Standard: Dilute to 1 µg/mL in 0.1% Formic Acid in Water. Note: Acidic pH is crucial to protonate the primary amine.

MS Source Parameters (ESI+)
ParameterSettingRationale
Ionization Mode ESI Positive (+)Targets the basic primary amine [M+H]⁺.
Capillary Voltage 3.0 - 3.5 kVStandard for small molecule stability.
Cone Voltage 20 - 30 VModerate energy to prevent in-source fragmentation.
Collision Energy (CE) Ramp 10 - 35 eVLow CE preserves [M+H]⁺; High CE reveals the cyclopropyl fingerprint.
Desolvation Temp 350°CEnsures complete solvent removal for polar nitriles.

Fragmentation Mechanism Analysis

The fragmentation of 3-Amino-3-cyclopropylpropanenitrile is driven by charge localization on the primary amine. The rigid cyclopropyl ring imposes unique constraints compared to flexible alkyl chains.

Primary Pathway: The "Ammonia Loss" (Neutral Loss)

Upon collisional activation, the protonated parent ion (m/z 111.09 ) undergoes a characteristic neutral loss of ammonia (NH₃, 17 Da).

  • Mechanism: Intramolecular proton transfer from the ammonium group to the adjacent carbon or nitrile nitrogen, leading to elimination.

  • Product Ion: m/z 94.06 (C₆H₇N⁺).

  • Significance: This is often the Base Peak at low collision energies (10-15 eV).

Secondary Pathway: The "Cyclopropyl Immonium" (Alpha-Cleavage)

At higher collision energies (>20 eV), the C-C bond between the amine-bearing carbon and the nitrile side chain breaks (Alpha-Cleavage).

  • Mechanism: The charge is retained on the nitrogen, stabilized by the adjacent cyclopropyl group.

  • Product Ion: m/z 70.06 (C₄H₈N⁺).

  • Structure: [Cyclopropyl-CH=NH₂]⁺.

  • Diagnostic Value: This ion is the spectral fingerprint of the cyclopropyl-amine motif. It confirms the cyclopropyl group is directly attached to the chiral center.

Tertiary Pathway: Ring Opening (High Energy)

Unlike isopropyl analogs, the cyclopropyl ring can open under high stress to form allylic cations, though these often degrade further into smaller hydrocarbon fragments (e.g., m/z 41, C₃H₅⁺).

Visualizing the Fragmentation Pathways

The following diagram illustrates the mechanistic flow from the parent ion to the diagnostic fragments.

FragmentationPathway cluster_legend Key Parent Parent Ion [M+H]+ m/z 111.09 (C6H11N2+) LossNH3 Neutral Loss (NH3) [M+H - 17]+ m/z 94.06 Parent->LossNH3 Low CE (10-15 eV) - NH3 (17 Da) AlphaCleavage Alpha Cleavage (Loss of CH2CN) Diagnostic Immonium Ion m/z 70.06 Parent->AlphaCleavage Med CE (20-25 eV) - CH2CN (40 Da) RingOpen Ring Opening/Degradation m/z 41.04 (C3H5+) AlphaCleavage->RingOpen High CE (>35 eV) Legend Blue: Precursor | Red: Primary Fragment | Green: Diagnostic Marker

Caption: ESI+ Fragmentation pathway of 3-Amino-3-cyclopropylpropanenitrile showing the critical transition from Parent (m/z 111) to the diagnostic Immonium marker (m/z 70).

Comparative Performance: Cyclopropyl vs. Isopropyl

In drug development, the cyclopropyl group is often used as a bioisostere for the isopropyl group to improve metabolic stability or potency. Distinguishing these two requires precise mass spectrometry.

The Competitor: 3-Amino-4-methylpentanenitrile (Isopropyl Analog)
  • Structure: Isopropyl-CH(NH₂)–CH₂–CN

  • Formula: C₆H₁₂N₂ (MW 112.17)

Spectral Comparison Table
FeatureCyclopropyl Target (C₆H₁₀N₂)Isopropyl Analog (C₆H₁₂N₂)Differentiation Logic
Precursor [M+H]⁺ m/z 111.09 m/z 113.10 Mass Shift: The cyclopropyl target is 2 Da lighter due to the ring unsaturation equivalent.
Base Peak (Low CE) m/z 94 (Loss of NH₃)m/z 96 (Loss of NH₃)Both lose ammonia easily; the 2 Da shift is preserved.
Diagnostic Marker m/z 70 (Cyclopropyl Immonium)m/z 72 (Isopropyl Immonium)Critical Check: If you see m/z 72, you have the isopropyl impurity, not the cyclopropyl target.
Ring Specific Ions m/z 41 (C₃H₅⁺)m/z 43 (C₃H₇⁺)The low-mass region (<50 Da) confirms the hydrocarbon tail structure.
Why This Matters

If your synthesis uses "Cyclopropyl methyl ketone" as a starting material, trace amounts of "Isopropyl methyl ketone" (a common impurity) can carry through.

  • Result: A mixture of m/z 111 and m/z 113 peaks.

  • Action: Monitor the m/z 70 / m/z 72 ratio in the MS/MS channel to quantify the purity of the cyclopropyl core.

Experimental Workflow for Identification

Use this logic flow to confirm the identity of your intermediate.

Workflow Start Sample Injection (LC-MS/MS) Scan1 Full Scan (MS1) Search for m/z 111.1 Start->Scan1 Decision Peak Detected? Scan1->Decision MS2 Acquire MS/MS (CE 20 eV) Decision->MS2 Yes ResultNeg REJECT: Check Isomers/Analogs Decision->ResultNeg No Check70 Check for m/z 70.06 (Immonium Ion) MS2->Check70 Check94 Check for m/z 94.06 (Neutral Loss) Check70->Check94 Present Check70->ResultNeg Absent (Found 72?) ResultPos CONFIRMED: 3-Amino-3-cyclopropyl... Check94->ResultPos Present Check94->ResultNeg Absent

Caption: Decision tree for confirming 3-Amino-3-cyclopropylpropanenitrile identity using diagnostic ions.

References

  • Fragmentation of Protonated α-Amino Acids: Detailed mechanisms of ammonia loss and immonium ion form

    • Source:

  • Mass Spectrometry of Cyclopropyl Groups: Analysis of cyclopropyl ring stability and fragment

    • Source:

  • Abrocitinib Impurity Profiling: Context on the synthesis and intermediates of cyclopropyl-containing JAK inhibitors.

    • Source:

  • General Rules of Organic Fragmentation: McLafferty and Alpha-Cleavage rules for beta-amino nitriles.

    • Source:

A Researcher's Guide to the Infrared Identity of 3-Amino-3-cyclopropylpropanenitrile hydrochloride: A Comparative FTIR Spectral Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in medicinal chemistry, the precise and unambiguous characterization of novel chemical entities is paramount. 3-Amino-3-cyclopropylpropanenitrile hydrochloride, a molecule featuring a unique combination of a strained cyclopropyl ring, a primary amine salt, and a nitrile group, presents a distinct infrared spectroscopic signature. This guide provides an in-depth analysis of its characteristic Fourier-Transform Infrared (FTIR) spectral bands, offers a comparative perspective against structurally related molecules, and details a robust protocol for obtaining high-fidelity spectra.

The Vibrational Story: Decoding the FTIR Spectrum

FTIR spectroscopy serves as a rapid, non-destructive, and highly informative tool for identifying the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to induce a specific vibrational motion (e.g., stretching or bending) of its constituent bonds. The resulting spectrum is a unique fingerprint of the molecule's structure.

For 3-Amino-3-cyclopropylpropanenitrile hydrochloride, the key to its spectral identity lies in the vibrations of its three core moieties: the primary amine hydrochloride (-NH3+), the cyclopropyl ring, and the nitrile group (-C≡N).

The following diagram illustrates the relationship between the molecule's structure and the expected regions of infrared absorption.

Caption: Molecular structure linked to its key FTIR absorption regions.

Predicted FTIR Spectral Data at a Glance

The table below summarizes the predicted characteristic absorption bands for 3-Amino-3-cyclopropylpropanenitrile hydrochloride, their origins, and expected intensities.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensityCausality and Field Insights
~3100 - 3000C-H StretchCyclopropyl RingMediumThe C-H bonds on the strained cyclopropane ring are slightly stronger than those in alkanes, causing their stretching vibrations to appear at higher wavenumbers (>3000 cm⁻¹), a highly diagnostic feature.[1]
~3100 - 2800N-H StretchPrimary Amine Hydrochloride (-NH3+)Strong, BroadThe N-H stretching bands in amine salts are shifted to lower frequencies and become very broad due to hydrogen bonding with the chloride counter-ion and intermolecular interactions in the crystal lattice.[2] This broad feature often overlaps with C-H stretching bands.
~2980 - 2850C-H StretchAliphatic (Propane Chain)Medium-StrongThese are the typical symmetric and asymmetric stretching vibrations for the CH and CH2 groups in the propanenitrile backbone.[3]
~2260 - 2240C≡N StretchNitrileMedium, SharpThe carbon-nitrogen triple bond is strong, resulting in a sharp absorption in a relatively uncongested region of the spectrum.[4][5] Its intensity is moderate due to the bond's polarity.
~1600 - 1500N-H BendPrimary Amine Hydrochloride (-NH3+)MediumThe asymmetric and symmetric bending (scissoring) vibrations of the -NH3+ group appear in this region. These bands can be sharp and provide confirmatory evidence for the protonated amine.[6]
~1465C-H Bend-CH2- (Scissoring)MediumThis absorption is due to the in-plane bending of the methylene groups in the propane chain.[4]
~1020Ring DeformationCyclopropane RingMediumThe cyclopropane ring has a characteristic "breathing" or deformation mode that appears in the fingerprint region, providing further evidence for its presence.[1]

A Comparative Analysis: The Sum of the Parts

To truly appreciate the unique spectral features of the target molecule, it is instructive to compare its expected spectrum with those of its constituent parts. This comparison highlights how the combination of functional groups in a single molecule influences the overall FTIR profile.

MoleculeKey Spectral Differences from Target MoleculeRationale
3-Aminopropanenitrile [5][7][8]- Absence of cyclopropyl C-H stretch (~3100-3000 cm⁻¹) and ring deformation (~1020 cm⁻¹) .- Presence of two sharp N-H stretching bands (~3400-3250 cm⁻¹) instead of a single broad -NH3+ absorption.This molecule lacks the cyclopropyl ring. As a free primary amine (not a salt), it exhibits the characteristic two-band N-H stretch for symmetric and asymmetric vibrations.[6][9]
Cyclopropylamine [10][11][12]- Absence of the sharp nitrile C≡N stretch (~2250 cm⁻¹) .This comparison molecule lacks the nitrile group, demonstrating the diagnostic power of the C≡N absorption for identifying the target compound.
Cyclopropyl Nitrile [13][14][15]- Absence of the broad amine salt absorptions (N-H stretch and bend).This molecule contains the cyclopropyl and nitrile groups but lacks the amine functionality. Its spectrum would be much simpler in the 3500-2800 cm⁻¹ and 1600-1500 cm⁻¹ regions.

This comparative approach validates the assignment of the key spectral bands. The presence of the high-wavenumber cyclopropyl C-H stretch, the sharp nitrile peak, and the broad ammonium salt absorptions collectively provides a definitive identification of 3-Amino-3-cyclopropylpropanenitrile hydrochloride.

Alternative Characterization Techniques

While FTIR is an excellent tool for functional group identification, a comprehensive characterization relies on multiple analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the connectivity and chemical environment of each atom. It is the gold standard for elucidating the precise molecular structure.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide structural information through fragmentation patterns. This confirms the elemental composition and molecular integrity.

  • Elemental Analysis: Provides the percentage composition of C, H, N, and Cl, which can be compared to the theoretical values for the proposed molecular formula to confirm purity.

FTIR's advantage lies in its speed, simplicity, and low cost, making it an ideal first-pass technique for identity confirmation and quality control.

Protocol for High-Fidelity FTIR Analysis of a Crystalline Solid

To ensure the acquisition of a reliable and reproducible spectrum, a meticulous experimental protocol is essential. The following describes the Potassium Bromide (KBr) pellet method, a gold standard for the transmission analysis of solid samples. This method is chosen over Attenuated Total Reflectance (ATR) when high-quality library spectra are desired, as it often yields sharper peaks and minimizes issues with crystal contact and pressure inconsistencies.

Caption: Experimental workflow for FTIR analysis via the KBr pellet method.

Step-by-Step Methodology
  • Material Preparation (The Dryness Imperative):

    • Causality: Potassium Bromide (KBr) is hygroscopic and readily absorbs atmospheric moisture. Water has strong, broad IR absorptions (~3400 cm⁻¹ and ~1630 cm⁻¹) that can obscure key spectral features of the analyte.[6]

    • Action: Gently dry spectroscopy-grade KBr powder in an oven at ~110°C for at least 4 hours and store it in a desiccator. Ensure the analyte, 3-Amino-3-cyclopropylpropanenitrile hydrochloride, is also thoroughly dried.

  • Sample Weighing and Mixing:

    • Causality: The optimal sample concentration in KBr is typically 0.1% to 1.0%.[16] Too much sample will result in total absorption (flat-topped peaks), while too little will yield a weak, noisy spectrum.

    • Action: On an analytical balance, weigh approximately 1-2 mg of the analyte and 200 mg of the dried KBr.[17]

    • Action: Transfer the materials to an agate mortar and pestle. Agate is used because it is non-abrasive and will not contaminate the sample. Grind the mixture thoroughly for 2-3 minutes until it is a fine, homogenous powder. This reduces particle size to minimize light scattering, which can cause distorted peak shapes.[1]

  • Pellet Pressing:

    • Causality: High pressure causes the KBr to "cold-flow" and fuse into a solid, transparent disc, trapping the analyte in the KBr matrix.

    • Action: Carefully transfer a portion of the powder mixture into the collar of a pellet die set. Assemble the die.

    • Action: Place the die into a hydraulic press. It is often beneficial to apply a vacuum to the die assembly to remove trapped air, which can cause the pellet to be opaque or fracture.

    • Action: Gradually apply pressure up to 8-10 metric tons.[6][17] Hold the pressure for 1-2 minutes to allow for complete fusion.

    • Action: Slowly release the pressure and carefully disassemble the die.

  • Spectral Acquisition:

    • Causality: A background spectrum of the ambient environment (containing H₂O and CO₂) must be collected and ratioed against the sample spectrum to remove these interfering signals.

    • Action: Place the empty sample holder in the FTIR spectrometer and collect a background spectrum.

    • Action: Mount the transparent KBr pellet in the sample holder and place it in the spectrometer's beam path.

    • Action: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Action: The resulting spectrum (typically plotted as % Transmittance vs. Wavenumber) should be baseline-corrected if necessary.

    • Action: Identify and label the wavenumbers of the key absorption bands and compare them to the expected values outlined in this guide.

This self-validating protocol, which emphasizes dryness and homogeneity, ensures the generation of a high-quality, trustworthy FTIR spectrum, forming a solid basis for the structural confirmation of 3-Amino-3-cyclopropylpropanenitrile hydrochloride.

References

  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved February 24, 2026, from [Link]

  • Difference Between. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved February 24, 2026, from [Link]

  • University of Helsinki. (n.d.). Quick User Guide for FT-IR. Retrieved February 24, 2026, from [Link]

  • Kintek Press. (2026, February 10). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved February 24, 2026, from [Link]

  • Cabana, A., & Sandorfy, C. (1962). Hydrogen Bonding in the Amine Hydrohalides: II. The Infrared Spectrum from 4000 to 2200 cm⁻¹. Canadian Journal of Chemistry, 40(4), 622-634.
  • Campopiano, A., et al. (2021).
  • PubChem. (n.d.). 3-Aminopropionitrile. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). Cyclopropanecarbonitrile. Retrieved February 24, 2026, from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). Cyclopropylamine. Retrieved February 24, 2026, from [Link]

  • LibreTexts. (2023, September 20). 24.10 Spectroscopy of Amines. Retrieved February 24, 2026, from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved February 24, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Aminopropionitrile. NIST Chemistry WebBook. Retrieved February 24, 2026, from [Link]

  • SpectraBase. (n.d.). 2-[(1R,2S)-2-(phenylcarbonyl)cyclopropyl]ethanenitrile. Retrieved February 24, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclopropylamine. NIST Chemistry WebBook. Retrieved February 24, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclopropylamine. NIST Chemistry WebBook. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl). Retrieved February 24, 2026, from [Link]

  • Wikipedia. (n.d.). Cyclopropyl cyanide. Retrieved February 24, 2026, from [Link]

  • Bernstein, M. P., et al. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 483(1), 525.
  • National Institute of Standards and Technology. (n.d.). Cyclopropanecarbonitrile. NIST Chemistry WebBook. Retrieved February 24, 2026, from [Link]

Sources

A Comparative Guide to Establishing a Reference Standard for 3-Amino-3-cyclopropylpropanenitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the characterization and certification of a chemical reference standard for 3-Amino-3-cyclopropylpropanenitrile Hydrochloride. As a molecule with distinct analytical challenges—namely, a chiral center and the absence of a strong UV chromophore—a multi-faceted, orthogonal approach is not just recommended, but essential for ensuring the accuracy and integrity of future analytical work. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

The Imperative for a Well-Characterized Reference Standard

In pharmaceutical development, the reference standard is the cornerstone of analytical testing. It is the benchmark against which all subsequent batches of a drug substance or product are measured. An accurately characterized standard ensures the reliability of assays, the validity of stability studies, and the correct quantification of impurities.

3-Amino-3-cyclopropylpropanenitrile hydrochloride presents a unique set of challenges that demand a rigorous characterization strategy:

  • Chirality: The molecule contains a stereocenter, meaning it can exist as two non-superimposable mirror images (enantiomers). It is critical to confirm the desired enantiomeric form and quantify the unwanted enantiomer as a specific impurity.

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing functional group, making its detection and quantification by standard HPLC-UV methods challenging, especially at low levels required for impurity profiling.[1][2][3][4][5]

This guide will compare and contrast the essential analytical techniques required to establish a robust reference standard, moving from foundational identity confirmation to a quantitative assignment of purity and potency.

Foundational Pillar: Identity and Structural Confirmation

Before assessing purity, one must unequivocally confirm the molecule's identity. A combination of spectroscopic techniques provides an irrefutable structural profile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are paramount for elucidating the chemical structure. The proton NMR should confirm the number of protons and their respective chemical environments (cyclopropyl, methine, and methylene groups), while the carbon NMR verifies the carbon skeleton.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. A characteristic peak for the nitrile (C≡N) stretch should be prominent, along with absorptions corresponding to the amine (N-H) and alkyl (C-H) groups.

These three methods, used in concert, provide a comprehensive and definitive confirmation of the bulk material's identity.

The Orthogonal Approach to Purity Assessment

No single analytical method can detect all possible impurities. Therefore, an orthogonal approach, using multiple techniques based on different chemical principles, is required.[6] This ensures that all potential impurities—organic, inorganic, residual solvents, and water—are accounted for.

Organic and Chiral Impurity Profiling: A Comparative Look at HPLC Techniques

The most significant challenge is the detection of organic impurities due to the molecule's poor UV absorbance. This necessitates a comparison of detection technologies.

Technique Principle Advantages Limitations Best For
HPLC with UV Detection Measures absorbance of UV light by chromophores.Simple, robust, widely available. Follows Beer-Lambert Law (linear response).Poor sensitivity for compounds without strong chromophores. Requires low wavelength (e.g., <210 nm), which can lead to high baseline noise and interference from mobile phase additives.[1]Initial screening if a weak chromophore exists; quantifying known chromophoric impurities.
HPLC with Charged Aerosol Detection (CAD) Nebulizes eluent, dries it to form particles, charges the particles, and measures the charge.[7][8]Universal detection for non-volatile and many semi-volatile analytes.[5][9][10] Response is more uniform and not dependent on optical properties.[7][10] High sensitivity (low nanogram).[10]Non-linear response often requires data transformation (e.g., logarithmic) for calibration.[8] Requires volatile mobile phase buffers.Primary technique for quantifying unknown and non-chromophoric impurities.[8][11]
Chiral HPLC with UV or CAD Utilizes a Chiral Stationary Phase (CSP) to separate enantiomers based on differential diastereomeric interactions.[12][13][14][15]Directly separates and quantifies the undesired enantiomer.Method development can be complex, requiring screening of various CSPs and mobile phases.Mandatory analysis to determine enantiomeric purity.

Recommendation: For 3-Amino-3-cyclopropylpropanenitrile hydrochloride, HPLC-CAD is the superior primary technique for profiling related substances. Standard HPLC-UV should be used as a complementary method. Chiral HPLC is non-negotiable and must be employed to control the enantiomeric impurity.

Volatile and Non-Volatile Impurities

Beyond process-related impurities and stereoisomers, other classes of impurities must be quantified.

  • Residual Solvents: The manufacturing process inevitably uses solvents, which must be controlled according to established safety limits.[16] The standard and required method is Headspace Gas Chromatography (GC) , as outlined in pharmacopoeial guidelines such as USP <467>.[17] This technique is highly sensitive and specific for volatile organic compounds.

  • Water Content: Water content is a critical parameter that directly impacts the potency calculation. The gold-standard method is Karl Fischer Titration , which is a highly specific and accurate method for water determination.

  • Inorganic Impurities: These typically include residual catalysts or inorganic salts. Sulphated Ash (Residue on Ignition) is a classical method to determine the total amount of inorganic matter. For specific elemental impurities, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the method of choice, offering high sensitivity for detecting trace metals.

Assigning Potency: Comparing the Two Primary Methodologies

Once all impurities have been identified and quantified, a final potency value must be assigned to the reference standard. This value represents the proportion of the pure active substance in the bulk material. Two primary approaches are recognized by regulatory bodies.

The Mass Balance Approach

This is an indirect method that calculates purity by subtracting all measured impurities from 100%.[6][18][19][20]

Purity (%) = 100% - (% Organic Impurities) - (% Chiral Impurity) - (% Water) - (% Residual Solvents) - (% Inorganic Impurities)

This approach is powerful because it relies on the sum of data from multiple orthogonal techniques, providing a comprehensive assessment of the material.[6]

Quantitative NMR (qNMR)

qNMR is a direct, or primary, method of measurement.[21][22][23][24] It determines the purity of the analyte by comparing the integral of one of its characteristic proton signals to the integral of a certified internal standard of known purity and weight.[21][25]

The purity is calculated using the following formula:

Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

Where:

  • I = Integral area

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = mass

  • P = Purity

Comparison of Potency Assignment Methods
Method Principle Advantages Disadvantages
Mass Balance Indirect calculation by subtracting all impurities from 100%.[6][18]Comprehensive, as it relies on a full profile of orthogonal tests. Widely accepted.Accuracy is dependent on the accuracy of every individual impurity test. Can underestimate purity if unidentified impurities are present and not detected.
Quantitative NMR (qNMR) Direct comparison of analyte signal to a certified internal standard.[21][25]Primary analytical method; directly traceable to SI units.[23] Does not require a reference standard of the analyte itself.[24] Highly precise and accurate.Requires a high-field NMR and a suitable, certified internal standard. Method development requires care to ensure full relaxation of signals and absence of peak overlap.[21]

Recommendation: The most robust approach is to use both methods . The mass balance approach provides a comprehensive impurity profile, while qNMR offers a direct and orthogonal confirmation of the potency. The values obtained from both methods should be in close agreement, providing a high degree of confidence in the certified value of the reference standard.

Experimental Protocols & Workflows

Workflow for Reference Standard Qualification

The following diagram illustrates the logical flow for characterizing and certifying the reference standard.

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity Profiling (Orthogonal Methods) cluster_2 Phase 3: Potency Assignment cluster_3 Phase 4: Certification ID_NMR NMR (1H, 13C) P_HPLC Organic Impurities (HPLC-CAD) ID_NMR->P_HPLC ID_MS Mass Spectrometry ID_MS->P_HPLC ID_IR FTIR ID_IR->P_HPLC A_MassBalance Mass Balance Calculation P_HPLC->A_MassBalance P_Chiral Enantiomeric Purity (Chiral HPLC) P_Chiral->A_MassBalance P_GC Residual Solvents (Headspace GC) P_GC->A_MassBalance P_KF Water Content (Karl Fischer) P_KF->A_MassBalance P_Ash Inorganic Impurities (Sulphated Ash/ICP-MS) P_Ash->A_MassBalance Cert Final Certificate of Analysis A_MassBalance->Cert Compare & Confirm A_qNMR Quantitative NMR (qNMR) A_qNMR->Cert

Caption: Overall workflow for reference standard qualification.

Protocol: Organic Impurity Analysis by HPLC-CAD

This protocol provides a starting point for method development.

  • Chromatographic System:

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • CAD Detector Settings:

    • Nebulizer Temperature: 35 °C.

    • Evaporation Tube Temperature: 40 °C.

    • Gas Regulator: 60 psi.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the reference standard candidate into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Water:Acetonitrile.

  • Procedure:

    • Inject a blank (diluent) to ensure no system peaks interfere.

    • Inject the sample solution in triplicate.

    • Calculate the area percent of each impurity relative to the total area of all peaks. Apply relative response factors if known.

Protocol: Potency by Quantitative NMR (qNMR)
  • Materials:

    • Internal Standard (IS): Maleic acid (certified, traceable standard).

    • Solvent: Deuterium oxide (D₂O).

    • Analyte: 3-Amino-3-cyclopropylpropanenitrile HCl reference standard candidate.

  • Sample Preparation:

    • Accurately weigh ~15 mg of the internal standard and ~20 mg of the analyte into the same vial.

    • Dissolve the mixture in ~0.7 mL of D₂O.

    • Transfer the solution to a clean, dry NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: 500 MHz or higher.

    • Experiment: Standard ¹H experiment with water suppression.

    • Key Parameters:

      • Relaxation Delay (d1): > 5 * T₁ of the slowest relaxing proton (analyte or IS). Typically 30-60 seconds to ensure full relaxation for accurate integration.

      • Pulse Angle: 90°.

      • Scans: 16-32 scans for good signal-to-noise.

  • Data Processing & Calculation:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved, unique signal for the analyte (e.g., the methine proton adjacent to the cyclopropyl group) and a unique signal for the internal standard (e.g., the two olefinic protons of maleic acid).

    • Calculate the purity using the qNMR equation provided in Section 4.2.

Conclusion and Final Certification

Establishing a reference standard for a challenging compound like 3-Amino-3-cyclopropylpropanenitrile hydrochloride is a meticulous process that hinges on the principles of orthogonality and scientific rigor. The lack of a UV chromophore must be addressed by employing universal detection technologies like CAD for impurity profiling. The compound's chirality makes enantiomeric purity assessment by a dedicated chiral method mandatory.

Ultimately, confidence in the standard is achieved by comparing the results from the comprehensive mass balance approach with the direct potency measurement from qNMR. When these two orthogonal methods yield concordant values, a Certificate of Analysis can be issued with a high degree of certainty, establishing a reliable standard for all future drug development and quality control activities.

References

  • USP General Chapter <621> Chromatography. United States Pharmacopeia. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/general-chapter-621.pdf]
  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International. [URL: https://www.chromatographyonline.com/view/charged-aerosol-detection-in-pharmaceutical-analysis-an-overview]
  • ICH Q3A (R2) Impurities in new drug substances. European Medicines Agency (EMA). [URL: https://www.ema.europa.eu/en/ich-q3a-r2-impurities-new-drug-substances-scientific-guideline]
  • USP 467 Residual Solvents Guide for Pharma Manufacturers. (2025). [URL: Not available]
  • <467> RESIDUAL SOLVENTS. USP-NF. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/general-chapter-467.pdf]
  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [URL: https://www.amsbiopharma.com/blog/impurity-guidelines-drug-development-ich-q3/]
  • Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Veeprho. [URL: https://www.veeprho.com/blog/analytical-method-development-approach-when-compounds-dont-have-uv-chromophore/]
  • Charged Aerosol Detection Bibliography. Thermo Fisher Scientific. [URL: https://assets.thermofisher.com/TFS-Assets/CMD/Reference-Materials/fl-52089-cad-bibliography-fl52089-en.pdf]
  • Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC). Thermo Fisher Scientific. [URL: https://www.thermofisher.
  • Blog: Charged Aerosol Detection in Pharmaceutical Analysis. HWI group. [URL: https://www.hwigroup.com/en/news/blog-charged-aerosol-detection-in-pharmaceutical-analysis]
  • All About USP 467 Residual Solvent: Regulatory and Application Updates. Agilent. [URL: https://www.agilent.com/en/webinar/all-about-usp-467-residual-solvent-20230124]
  • Understanding the Revisions to USP Monograph <467>: Residual Solvents. Phenomenex. [URL: https://www.phenomenex.com/documents/z-3-understanding-the-revisions-to-usp-monograph-467-residual-solvents-tn-1115-l/]
  • Corona Charged Aerosol Detector (CAD) for Analytical Chemistry. AZoM. [URL: https://www.azom.com/article.aspx?ArticleID=17234]
  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [URL: https://emerypharma.
  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI. [URL: https://www.mdpi.com/1420-3049/26/3/523]
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). [URL: Not available]
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [URL: https://www.chromatographyonline.com/view/a-strategy-for-developing-hplc-methods-for-chiral-drugs]
  • Reference Standards to Support Quality of Synthetic Peptide Therapeutics. US Pharmacopeia (USP). [URL: https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/reprints/reference-standards-synthetic-peptides.pdf]
  • Certification of Reference Standards in Pharmacy: Mass Balance Method. ResearchGate. [URL: https://www.researchgate.net/publication/322437257_Certification_of_Reference_Standards_in_Pharmacy_Mass_Balance_Method]
  • Qualification of Inhouse Reference Standards and Secondary Standards. Qvents. [URL: https://www.qvents.com/blogs/quality-insights/qualification-of-inhouse-reference-standards-and-secondary-standards]
  • Characterisation of non-compendial impurity reference standards: How good is good enough? LGC Standards. [URL: https://www.lgcstandards.com/US/en/blog/Characterisation-of-non-compendial-impurity-reference-standards-How-good-is-good-enough/b/web-b-00100]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Amino-3-cyclopropylpropanenitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the responsible management of chemical waste is as crucial as the discoveries made in the laboratory. This guide provides a detailed protocol for the proper disposal of 3-Amino-3-cyclopropylpropanenitrile hydrochloride, a compound that, due to its functional groups—a nitrile and an amine hydrochloride—requires careful handling to ensure personnel safety and environmental compliance. Our commitment is to empower you with the knowledge to manage chemical waste with the highest degree of safety and scientific rigor.

Understanding the Hazard Profile

While a specific Safety Data Sheet (SDS) for 3-Amino-3-cyclopropylpropanenitrile hydrochloride may not always be readily available, a conservative approach based on the hazards of analogous compounds is essential. The structure contains a nitrile group and an amino group, present as a hydrochloride salt.

  • Nitrile Compounds: Organic nitriles can be toxic and may release hydrogen cyanide upon hydrolysis or combustion. They can also be irritating to the skin, eyes, and respiratory tract.

  • Amine Hydrochlorides: These are acidic salts and can be corrosive.[1] They may also cause irritation upon contact.

  • Analogous Compounds: Safety data for similar small molecule nitriles and amines indicate potential hazards such as being harmful if swallowed, causing skin and eye irritation, and potentially causing allergic skin reactions.[2]

Based on this, 3-Amino-3-cyclopropylpropanenitrile hydrochloride should be handled as a hazardous substance, with appropriate personal protective equipment (PPE) and engineering controls in place.

Personal Protective Equipment (PPE) and Safety Measures

Before handling or preparing for disposal, ensure the following PPE is worn:

PPE ItemSpecificationRationale
Gloves Nitrile gloves.Provides a barrier against skin contact with the chemical.[3] Contaminated gloves must be disposed of as hazardous waste.
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from potential splashes of the chemical, which may be corrosive or irritating.[4]
Lab Coat Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood to minimize inhalation of dust or vapors.[5]Prevents respiratory irritation from any fine particles or volatile components.
Disposal Workflow: A Step-by-Step Guide

The primary and most recommended method for the disposal of 3-Amino-3-cyclopropylpropanenitrile hydrochloride is through a licensed hazardous waste disposal company.[6] This ensures that the compound is managed in compliance with all federal, state, and local regulations.

  • Isolate Waste: Do not mix 3-Amino-3-cyclopropylpropanenitrile hydrochloride waste with other waste streams. This includes solvents, aqueous waste, or solid waste, unless they are part of the same experimental residue.

  • Container: Use a designated, leak-proof, and chemically compatible container. The container should be clearly labeled.

  • Labeling: The label must include:

    • The full chemical name: "3-Amino-3-cyclopropylpropanenitrile hydrochloride Waste"

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date of accumulation

    • The name of the principal investigator or laboratory contact

For very small, purely aqueous waste streams containing the hydrochloride salt, in-lab neutralization of the acidic component may be considered, but only if permitted by your institution's safety policies and local regulations. This procedure does not degrade the nitrile group and the resulting solution will still be considered hazardous organic waste.

Protocol for Neutralization:

  • Preparation: Conduct the procedure in a chemical fume hood while wearing all required PPE. Have a spill kit ready.

  • Dilution: If the waste is concentrated, slowly add it to a larger volume of cold water with stirring. Always add acid to water. [7]

  • Neutralization: Slowly add a weak base, such as a saturated solution of sodium bicarbonate (baking soda), to the diluted waste solution with constant stirring.[7]

  • Monitoring: Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base dropwise until the pH is between 6.0 and 8.0.[7]

  • Observation: Be aware of any gas evolution (carbon dioxide) and control the rate of addition to prevent excessive foaming and splashing.[7]

  • Final Disposal: The neutralized aqueous solution containing the organic nitrile must be collected in a designated hazardous waste container and disposed of through a licensed vendor. Do not pour the neutralized solution down the drain.

Disposal Decision Workflow

DisposalWorkflow Start Start: Have 3-Amino-3-cyclopropyl- propanenitrile hydrochloride waste Assess_Quantity Assess Quantity of Waste Start->Assess_Quantity Large_Quantity Large Quantity (>100g or >250mL) Assess_Quantity->Large_Quantity Large Small_Quantity Small, Aqueous Quantity (<100g or <250mL) Assess_Quantity->Small_Quantity Small Segregate_Label Segregate and Label Waste Container Large_Quantity->Segregate_Label Neutralize Consider In-Lab Neutralization of Hydrochloride Component Small_Quantity->Neutralize Licensed_Vendor Arrange for Pickup by Licensed Hazardous Waste Vendor Segregate_Label->Licensed_Vendor Collect_Neutralized Collect Neutralized Solution in Hazardous Waste Container Neutralize->Collect_Neutralized End End: Waste Disposed Licensed_Vendor->End Collect_Neutralized->Licensed_Vendor

Caption: Decision workflow for the disposal of 3-Amino-3-cyclopropylpropanenitrile hydrochloride.

Any materials that come into contact with 3-Amino-3-cyclopropylpropanenitrile hydrochloride must be treated as hazardous waste. This includes:

  • Gloves: Dispose of contaminated nitrile gloves in a designated hazardous waste container.[3]

  • Spill Cleanup Materials: Any absorbent materials used to clean up spills should be placed in a sealed, labeled container for hazardous waste disposal.

  • Glassware: If glassware cannot be safely decontaminated, it should be disposed of as hazardous solid waste.

Emergency Procedures: Spills and Exposure

In the event of a spill or personnel exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8]

  • Small Spills: For a small spill, and if you are trained to do so, cautiously neutralize any acidic component with sodium bicarbonate and then absorb the material with an inert absorbent (e.g., vermiculite, sand).[1] Place the absorbed material into a sealed container for hazardous waste disposal.

  • Large Spills: Evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 3-Amino-3-cyclopropylpropanenitrile hydrochloride is a multi-step process that prioritizes safety and regulatory compliance. By understanding the potential hazards, using appropriate PPE, and following a structured disposal workflow, you contribute to a safer laboratory environment and protect our ecosystem. Always consult your institution's specific waste disposal guidelines and your EHS department for any questions.

References

  • How to Dispose of Nitrile Gloves?. Earth Safe PPE.
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • material safety d
  • Standard Operating Procedure. University of California, Santa Cruz.
  • A Step-by-Step Guide to the Proper Disposal of Montelukast Nitrile. Benchchem.
  • SAFETY D
  • SAFETY D
  • How to dispose of hydrochloric acid. Lab Alley.

Sources

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